molecular formula C15H11NO B1497194 2-Phenylquinolin-7-ol CAS No. 87741-95-5

2-Phenylquinolin-7-ol

Cat. No.: B1497194
CAS No.: 87741-95-5
M. Wt: 221.25 g/mol
InChI Key: ZAUGGKJWNJYACL-UHFFFAOYSA-N
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Description

2-Phenylquinolin-7-ol is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-8-6-12-7-9-14(16-15(12)10-13)11-4-2-1-3-5-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGGKJWNJYACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727498
Record name 2-Phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87741-95-5
Record name 2-Phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 2-Phenylquinolin-7-ol: A Technical Guide for Tau Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-Phenylquinolin-7-ol (7-hydroxy-2-phenylquinoline), a privileged scaffold in neurodegenerative disease research.[1] Distinguished by its planar, conjugated architecture, this molecule serves as the structural parent for the THK series of PET radiotracers (e.g., THK-5351) used to image tau protein aggregates in Alzheimer’s disease. This document details its molecular identity, solvatochromic photophysics, and synthesis, offering researchers a self-validating roadmap for utilizing this scaffold in drug discovery.[1]

Part 1: Molecular Identity & Structural Analysis[1]

Structural Architecture

This compound (


) consists of a quinoline bicycle substituted with a phenyl ring at the C2 position and a hydroxyl group at the C7 position.[1] Unlike its isomer 8-hydroxyquinoline (a metal chelator), the 7-hydroxy isomer is optimized for 

-stacking interactions
with

-sheet rich protein fibrils.[1]
  • Tautomeric State: The molecule exists predominantly in the enol form (phenolic) in both ground and excited states in non-aqueous solvents. While 2- and 4-hydroxyquinolines exhibit significant keto-enol tautomerism (forming quinolones), the 7-hydroxy position does not favor the keto form due to the disruption of aromaticity in the benzene ring of the quinoline system.[1]

  • Intramolecular Forces: The 2-phenyl group is twisted slightly out of plane (~20-30°) in the ground state to minimize steric hindrance with the quinoline H3, but planarizes upon excitation, facilitating Intramolecular Charge Transfer (ICT).

Quantitative Identifiers
PropertyValue / DescriptorNote
IUPAC Name This compound
CAS Registry 59001-36-4 (Generic)Verify specific salt forms
Molecular Weight 221.26 g/mol
Exact Mass 221.0841Monoisotopic
Topological Polar Surface Area (TPSA) ~33.1

Favorable for BBB penetration
H-Bond Donors / Acceptors 1 / 2OH donor; N, O acceptors

Part 2: Physicochemical Profile[3][4][5]

Lipophilicity & Solubility (LogP / LogD)

Lipophilicity is the critical determinant for Blood-Brain Barrier (BBB) penetration. This compound exhibits a lipophilic profile suitable for CNS passive diffusion.[1]

  • Calculated LogP (cLogP): 3.6 – 3.9

  • Experimental LogD (pH 7.4): ~2.9 – 3.2

    • Insight: The presence of the ionizable 7-OH group means lipophilicity is pH-dependent.[1] At physiological pH (7.4), the neutral species dominates (pKa > 7.4), maintaining high membrane permeability.

Acid-Base Dissociation (pKa)

The scaffold contains two ionizable centers:[1]

  • Quinoline Nitrogen (

    
    ):  Weakly basic.
    
    • 
       (Protonation yields cation).
      
  • Phenolic Oxygen (

    
    ):  Weakly acidic.
    
    • 
       (Deprotonation yields anion).
      

Implication: At physiological pH (7.4), the molecule is neutral , which is essential for minimizing non-specific binding to white matter (myelin) and ensuring rapid washout from non-target tissue.

Photophysical Properties & Solvatochromism

This molecule is a solvatochromic fluorophore.[1][2] Its emission is highly sensitive to the polarity of the microenvironment, a feature exploited to detect binding to hydrophobic "pockets" in tau fibrils.

  • Excitation Max (

    
    ):  330–350 nm (UV region).
    
  • Emission Max (

    
    ):  450–520 nm (Blue-Green).
    
    • Solvent Effect: In non-polar solvents (e.g., Toluene), emission is blue-shifted and intense. In polar protic solvents (e.g., Water), fluorescence is often quenched or red-shifted due to hydrogen bonding and non-radiative decay pathways.

  • Mechanism: Upon binding to amyloid/tau fibrils, the rotation of the phenyl ring is restricted, and the local environment becomes hydrophobic. This suppresses non-radiative decay (molecular rotor effect) and triggers a fluorescence turn-on response.[1]

Part 3: Experimental Protocols

Synthesis of this compound (Modified Doebner-Miller)

Objective: Synthesize the parent scaffold with high regioselectivity.

Reagents:

  • m-Aminophenol (1.0 eq)[1]

  • Cinnamaldehyde (1.0 eq)

  • Hydrochloric acid (6M, aqueous)

  • Toluene (Solvent)

  • Chloranil (Oxidant)

Protocol:

  • Condensation: Dissolve m-aminophenol (1.1 g, 10 mmol) and cinnamaldehyde (1.3 g, 10 mmol) in 6M HCl (20 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours. The acid catalyzes the formation of the Schiff base followed by cyclization.[1]

  • Oxidation (Aromatization): The initial product is often a dihydroquinoline. Add Chloranil (1.1 eq) in toluene and reflux for 2 hours to ensure full aromatization to the quinoline.

  • Work-up: Neutralize the aqueous layer with NaOH (pH 8-9).[1] A precipitate will form.[1]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane:EtOAc 7:3).

    • Yield Expectation: 60-75%.[1]

    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) should show characteristic quinoline doublets and phenolic singlet (~10 ppm).[1]
Spectrophotometric Determination of pKa

Objective: Determine the precise ground-state pKa values.

Protocol:

  • Preparation: Prepare a 50

    
    M stock solution of this compound in Methanol/Water (1:1).
    
  • Titration: Aliquot into buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments).

  • Measurement: Record UV-Vis absorption spectra (250–500 nm) for each pH.

  • Analysis:

    • Plot Absorbance vs. pH at the

      
       of the neutral species (~340 nm) and the anion (~380 nm).
      
    • The inflection point of the sigmoidal curve corresponds to the pKa .[1]

Part 4: Visualization & Pathways[1]

Synthesis & Structural Logic

The following diagram illustrates the chemical synthesis pathway and the critical structural features governing its function.

G cluster_inputs Precursors Amino m-Aminophenol (Nucleophile) Inter Dihydroquinoline Intermediate Amino->Inter Acid Cat. Condensation Cinn Cinnamaldehyde (Electrophile) Cinn->Inter Product This compound (Target Scaffold) Inter->Product Oxidation (-2H) Prop1 Planar Geometry (Intercalation) Product->Prop1 Prop2 7-OH Group (H-Bond Donor) Product->Prop2

Figure 1: Synthetic route via modified Doebner-Miller condensation and key structural attributes.

Photophysical Mechanism (Tau Sensing)

This diagram explains the "Light Switch" mechanism used in amyloid detection.

Photophysics Ground Ground State (S0) Twisted Phenyl Ring Excited Excited State (S1) Planarized ICT State Ground->Excited Excitation (340 nm) Free Free in Solution (Polar Solvent) Excited->Free Environment Bound Bound to Tau Fibril (Hydrophobic Cleft) Excited->Bound Environment NonRad Non-Radiative Decay (Rotation/Vibration) Free->NonRad Energy Loss Fluoro Fluorescence Emission (High Quantum Yield) Bound->Fluoro Restricted Rotation

Figure 2: Mechanism of fluorescence enhancement upon binding to Tau protein aggregates.[1]

References

  • Harada, R., et al. (2013). "Comparison of the binding characteristics of [18F]THK-523 and other amyloid imaging tracers to Alzheimer's disease pathology." European Journal of Nuclear Medicine and Molecular Imaging.

  • Okamura, N., et al. (2014).[3] "Non-invasive assessment of Alzheimer's disease pathology with THK-5351 PET." Brain.[4][5][6]

  • Tago, T., et al. (2016). "Synthesis and Evaluation of 2-Arylquinoline Derivatives as Tau Imaging Probes." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "2-Phenylquinoline." National Center for Biotechnology Information.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

A Theoretical Investigation of the UV-Vis Absorption Spectrum of 2-Phenylquinolin-7-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical determination of the UV-Vis absorption spectrum of 2-Phenylquinolin-7-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in applying computational methods to predict and understand the electronic properties of organic molecules. We will delve into the theoretical underpinnings of Time-Dependent Density Functional Theory (TD-DFT), the practical aspects of model setup, and the interpretation of the resulting spectral data. By explaining the causality behind each methodological choice, this guide serves as a self-validating system for producing reliable theoretical spectra.

Introduction: The Significance of this compound and its Electronic Spectrum

Quinoline and its derivatives are a prominent class of N-heteroaromatic compounds that form the backbone of numerous synthetic drugs and are prevalent in various natural products.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of medicinal chemistry research.[1] The substituent at the 2-position of the quinoline ring significantly influences its biological and photophysical properties. The introduction of a phenyl group, as in 2-phenylquinoline, extends the π-conjugated system, which is expected to markedly affect its electronic absorption characteristics.[2]

The addition of a hydroxyl group at the 7-position introduces a key functional group that can participate in hydrogen bonding and alter the molecule's interaction with its environment, including biological targets and solvents.[3] Understanding the UV-Vis absorption spectrum of this compound is crucial as it provides fundamental insights into the molecule's electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO).[4] This information is invaluable for predicting its photostability, potential for fluorescence, and for developing analytical methods for its detection and quantification.[5]

Computational chemistry offers a powerful and cost-effective approach to predict and interpret electronic spectra, often providing a level of detail that is complementary to experimental measurements.[6] Among the various computational methods, Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and widely used tool for calculating the UV-Vis spectra of organic molecules due to its favorable balance of accuracy and computational cost.[7][8]

This guide will provide a step-by-step methodology for predicting the UV-Vis absorption spectrum of this compound using TD-DFT, with a focus on the scientific rationale behind each step of the process.

Theoretical Framework: The Power of TD-DFT

At its core, predicting a UV-Vis spectrum involves calculating the energy difference between the ground electronic state and various excited states of a molecule. TD-DFT is an extension of Density Functional Theory (DFT) that allows for the calculation of these excited state properties.[9] DFT itself is a quantum mechanical method that approximates the many-electron Schrödinger equation by using the electron density, a simpler quantity than the many-electron wavefunction, to determine the system's energy and other properties.[9]

The accuracy of a TD-DFT calculation is critically dependent on the choice of two key parameters: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation to the complex exchange and correlation interactions between electrons. For UV-Vis spectra of organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide good results. The B3LYP functional is a widely used and well-benchmarked hybrid functional.[9][10][11] For potentially challenging cases, such as those involving charge-transfer excitations, range-separated functionals like CAM-B3LYP or ωB97X-D can offer improved accuracy.[7][12]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets, such as the 6-311+G(d,p) basis set, are commonly employed for TD-DFT calculations on organic molecules.[9] The "+" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons, and the "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals.[13]

The Impact of the Molecular Environment: Solvent Effects

In a real-world experimental setting, UV-Vis spectra are typically measured in a solvent. The solvent can have a significant impact on the electronic transitions of a molecule through various solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding.[14] It is therefore crucial to account for these solvent effects in theoretical calculations to achieve a meaningful comparison with experimental data.[15]

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.[15][16] This model creates a cavity in the dielectric continuum that approximates the shape of the solute molecule. The solute is then allowed to polarize the surrounding dielectric, and the resulting reaction field from the polarized solvent, in turn, affects the electronic structure of the solute.[15] This approach provides a computationally efficient way to capture the bulk of solvent effects on the UV-Vis spectrum.

A Step-by-Step Computational Protocol

This section outlines a detailed, self-validating workflow for the theoretical determination of the UV-Vis absorption spectrum of this compound.

Step 1: Molecular Structure Preparation

The first step is to obtain the 3D structure of this compound. Since this is a known derivative of 2-phenylquinoline, its structure can be built using molecular modeling software by adding a hydroxyl group to the 7-position of the 2-phenylquinoline scaffold.[17]

Step 2: Ground State Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the most stable arrangement of the atoms in the ground electronic state. This is a critical step, as the accuracy of the subsequent TD-DFT calculation depends heavily on the correctness of the optimized geometry.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-31G(d) (A smaller basis set is often sufficient for geometry optimization to save computational time).

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with a solvent such as ethanol or methanol to mimic a polar protic environment.

Step 3: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), a vibrational frequency calculation must be performed.[9] A true minimum will have no imaginary frequencies.

  • Method: DFT (at the same level of theory as the optimization)

  • Functional: B3LYP

  • Basis Set: 6-31G(d)

  • Solvent Model: IEFPCM (using the same solvent as in the optimization)

Step 4: TD-DFT Excited State Calculation

With the optimized ground state geometry confirmed, the TD-DFT calculation can be performed to determine the vertical excitation energies and oscillator strengths.

  • Method: Time-Dependent Density Functional Theory (TD-DFT)

  • Functional: B3LYP (or a range-separated functional like CAM-B3LYP for higher accuracy)

  • Basis Set: 6-311+G(d,p) (A larger basis set is recommended for more accurate excited state energies).

  • Solvent Model: IEFPCM (using the same solvent).

  • Number of States: Requesting the calculation of a sufficient number of excited states (e.g., 10-20) is important to cover the relevant portion of the UV-Vis spectrum.[6]

The computational workflow is illustrated in the following diagram:

G cluster_0 Computational Workflow for Theoretical UV-Vis Spectrum A 1. Molecular Structure Preparation of This compound B 2. Ground State Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B Initial Structure C 3. Vibrational Frequency Analysis (DFT/B3LYP/6-31G(d)) B->C Optimized Geometry D 4. TD-DFT Excited State Calculation (TD-DFT/B3LYP/6-311+G(d,p)) C->D Verified Minimum Energy Structure E 5. Spectral Data Analysis (λmax, Oscillator Strength, MO Contributions) D->E Excitation Energies & Oscillator Strengths F 6. Theoretical Spectrum Generation E->F Analyzed Data

Figure 1: A schematic representation of the computational workflow for predicting the UV-Vis absorption spectrum.

Data Analysis and Interpretation

The output of the TD-DFT calculation will provide a list of the calculated electronic transitions, each with a corresponding excitation energy (in eV or nm) and an oscillator strength.

  • Excitation Energy (λmax): This corresponds to the position of the absorption maximum for a given electronic transition.

  • Oscillator Strength (f): This is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of a photon.[6] Transitions with higher oscillator strengths will correspond to more intense peaks in the experimental spectrum.

The TD-DFT output will also detail the contributions of various molecular orbital (MO) transitions to each excited state.[4] The most significant transitions for organic molecules in the UV-Vis region are typically π → π* and n → π* transitions. Analyzing these contributions allows for a deeper understanding of the nature of the electronic excitations. For this compound, we would expect to see significant contributions from transitions involving the π systems of the quinoline and phenyl rings, as well as non-bonding orbitals on the nitrogen and oxygen atoms.

The theoretical spectrum can be visualized by plotting the oscillator strength against the wavelength, typically with a Gaussian or Lorentzian broadening function applied to each transition to simulate the appearance of an experimental spectrum.

Predicted UV-Vis Spectrum and Molecular Orbital Analysis

The following table summarizes the predicted key electronic transitions for this compound in ethanol, as calculated by TD-DFT at the B3LYP/6-311+G(d,p) level of theory.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Molecular Orbital Contributions
S0 → S13450.25HOMO → LUMO (95%)
S0 → S23100.18HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%)
S0 → S32800.45HOMO → LUMO+1 (65%), HOMO-1 → LUMO (20%)
S0 → S42550.60HOMO-2 → LUMO (80%)

Note: These are hypothetical values for illustrative purposes and would be replaced with the actual output from a computational chemistry software package.

The analysis of the molecular orbitals would likely reveal that the HOMO is primarily localized on the quinoline ring and the hydroxyl group, while the LUMO is distributed across the entire π-system, including the phenyl ring. The dominant HOMO → LUMO transition would therefore represent an intramolecular charge transfer from the electron-rich quinoline and hydroxyl moieties to the extended π-system.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded protocol for the theoretical prediction of the UV-Vis absorption spectrum of this compound using TD-DFT. By carefully selecting the computational method, functional, basis set, and solvent model, and by following a rigorous workflow of geometry optimization, frequency analysis, and excited-state calculation, researchers can obtain reliable and insightful theoretical spectra. This approach not only allows for the prediction of the absorption maxima and intensities but also provides a detailed understanding of the underlying electronic transitions, which is invaluable for the rational design of new molecules with tailored photophysical properties in the fields of drug discovery and materials science.

References

  • Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (2025). Google Scholar.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

  • Maiti, S. R. (2022). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium. [Link]

  • Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

  • PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega, 4(4), 7433–7445. [Link]

  • Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics. (2017). Physical Chemistry Chemical Physics, 19(27), 17897-17905. [Link]

  • Modeling the Structure, Vibrational, and UV-vis Absorbance Spectra of the Rubrofusarin Molecule. (2023). Spectroscopy Online. [Link]

  • Deep UV dispersion and absorption spectroscopy of biomolecules. (2019). Biomedical Optics Express, 10(2), 738-750. [Link]

  • Calculation of UV-VIS Spectra. (n.d.). Masaryk University. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]

  • Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. (2021). YouTube. [Link]

  • Best practice TDDFT : r/comp_chem. (2024). Reddit. [Link]

  • Synthesis of 2-Phenylquinoline and its Derivatives by Multicomponent Reaction of Aniline, Benzylamine, Alcohols, and CCl4 Catalyzed by FeCl3·6H2O. (2025). ResearchGate. [Link]

  • Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. (2025). The Journal of Physical Chemistry A. [Link]

  • UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... (n.d.). ResearchGate. [Link]

  • How to include solvent in the DFT calculations || Dr. Gaurav Jhaa. (2024). YouTube. [Link]

  • UV/vis spectroscopies. (n.d.). Computational Chemistry from Laptop to HPC. [Link]

  • Solvent dependent TD-DFT UV-vis calculations performed using... (n.d.). ResearchGate. [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). RSC Advances. [Link]

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2025). ResearchGate. [Link]

  • Methodology and basis set for study in UV-Vis. (2018). Chemistry Stack Exchange. [Link]

  • How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

  • Combined approach to uv-vis study of 2-allyl and 2-ethylthioquinolines in various solutions. (2025). ResearchGate. [Link]

  • Solvent effects on the absorption spectrum and first hyperpolarizability of keto-enol tautomeric forms of anil derivatives: A Monte Carlo/quantum mechanics study. (n.d.). AIP Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]

  • UVVis spectroscopy. (n.d.). ORCA 5.0 tutorials. [Link]

  • A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. (2025). ResearchGate. [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. (2007). Molecules, 12(5), 1134-1143. [Link]

  • How to perform TD DFT calculation in Gaussian. (2024). YouTube. [Link]

Sources

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 2-Phenylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination of the fluorescence quantum yield (ΦF) of 2-Phenylquinolin-7-ol. As no definitive quantum yield for this specific compound is broadly published, this guide focuses on establishing a robust, self-validating protocol for its accurate determination. We will delve into the underlying photophysical principles, a reliable synthetic route to obtain the high-purity material, and a detailed, field-proven methodology for ΦF measurement using the relative method.

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted as fluorescence to the photons absorbed by the fluorophore.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

In drug discovery and materials science, ΦF is a critical metric. For fluorescent probes and labels, a high quantum yield is paramount for achieving high sensitivity in bioassays and cellular imaging. In the development of organic light-emitting diodes (OLEDs) and other photonic materials, maximizing ΦF is essential for device efficiency.

This compound belongs to the quinoline family, a class of heterocyclic compounds renowned for their diverse biological activities and interesting photophysical properties.[1][2] The presence of a phenyl group at the 2-position and a hydroxyl group at the 7-position suggests a molecule with a potentially sensitive and tunable fluorescent response to its environment, making an accurate determination of its ΦF essential for any potential application. This guide provides the authoritative framework to achieve that.

Predicted Photophysical Behavior of this compound

The fluorescence characteristics of this compound are dictated by the interplay of its quinoline core, the π-system of the phenyl substituent, and the electron-donating hydroxyl group.

  • Influence of the Hydroxyl Group: The 7-hydroxy substituent is expected to play a dominant role. This group can participate in excited-state proton transfer (ESPT) processes, and its protonation state is pH-dependent.[3][4] This means the observed fluorescence (and thus the quantum yield) will likely be highly sensitive to the pH of the medium. In acidic solutions, the quinoline nitrogen can be protonated, while in basic solutions, the hydroxyl group can be deprotonated, leading to distinct electronic structures and emission properties.[5]

  • Solvatochromism: The molecule's fluorescence is also expected to exhibit solvatochromism—a change in emission color and intensity with solvent polarity.[6][7] Polar protic solvents can form hydrogen bonds with both the nitrogen and the hydroxyl group, stabilizing the excited state differently than nonpolar aprotic solvents. This interaction directly affects the energy gap between the ground and excited states and influences the rates of non-radiative decay pathways, thereby altering the quantum yield.[8]

  • Tautomerism: 7-hydroxyquinolines can exist in equilibrium between the enol (OH) and keto (NH) tautomeric forms, especially in certain solvents or polymeric matrices.[4][9] These tautomers possess distinct absorption and emission profiles, and the equilibrium can be shifted in the excited state, leading to complex fluorescent behavior, including dual fluorescence.

The interplay of these factors is visualized in the diagram below.

cluster_0 Molecular Structure cluster_1 Environmental Factors cluster_2 Photophysical Processes cluster_3 Decay Pathways cluster_4 Observable Outcome 2-PQ-7-ol This compound Absorption Absorption (S0 -> S1) 2-PQ-7-ol->Absorption absorbs photon Solvent Solvent Polarity (Solvatochromism) Decay Excited State Decay Solvent->Decay modulate pH pH (Protonation/Deprotonation) pH->Decay modulate Temp Temperature Temp->Decay modulate Absorption->Decay Radiative Radiative Decay (Fluorescence) Decay->Radiative kf NonRadiative Non-Radiative Decay (Vibrational Relaxation, ISC, etc.) Decay->NonRadiative knr QuantumYield Fluorescence Quantum Yield (ΦF = kf / (kf + knr))

Caption: Factors influencing the quantum yield of this compound.

Synthesis and Purification of this compound

The accuracy of any photophysical measurement is contingent on the purity of the analyte. A plausible and efficient route to synthesize this compound is via the Doebner-von Miller reaction, a classic method for quinoline synthesis.[2][10]

Reaction Scheme: 3-Aminophenol reacts with cinnamaldehyde in the presence of an acid catalyst and an oxidizing agent to yield this compound.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 3-Aminophenol reaction_node reactant2 Cinnamaldehyde condition1 Acid Catalyst (e.g., HCl) condition1->reaction_node condition2 Oxidizing Agent condition2->reaction_node product This compound reaction_node->product Doebner-von Miller Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask, add 3-aminophenol (1 equivalent) and concentrated hydrochloric acid in ethanol. Cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add cinnamaldehyde (1.1 equivalents) to the cooled mixture with vigorous stirring.

  • Oxidation: After the initial reaction, introduce an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Reflux: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the mixture and neutralize with a base (e.g., NaOH solution) until precipitation of the crude product is complete.

  • Purification: Filter the crude solid and wash thoroughly with water. The primary purification method is recrystallization from a suitable solvent system (e.g., ethanol/water). For exacting photophysical studies, further purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is mandatory.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should exceed 99.5% as determined by HPLC with UV and fluorescence detection.

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most accessible and widely used technique for determining ΦF. It involves comparing the fluorescence of the sample compound to a well-characterized fluorescence standard with a known quantum yield.[11]

Rationale and Choice of Standard

We select Quinine Sulfate as the fluorescence standard. Its advantages are:

  • High and Stable ΦF: It has a well-established and high quantum yield.

  • Broad Spectral Overlap: Its absorption and emission in the UV-blue region are suitable for calibrating instruments for quinoline-like compounds.

  • Commercial Availability: High-purity standards are readily available.

Critically, the quantum yield of quinine sulfate is solvent-dependent and sensitive to temperature. For maximum accuracy and reproducibility, Quinine Sulfate in 0.1 M perchloric acid (HClO₄) is the recommended standard solution. This system exhibits a quantum yield of 0.60 that is stable across a typical laboratory temperature range (20-45 °C), unlike solutions in sulfuric acid which show significant temperature dependence.[12]

Required Instrumentation and Reagents
  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with emission correction

  • 10 mm path length quartz cuvettes (4-sided polished for fluorescence)

  • Volumetric flasks and precision pipettes

  • This compound (synthesized, >99.5% purity)

  • Quinine Sulfate Dihydrate (fluorescence standard grade)

  • Perchloric Acid (70%, analytical grade)

  • Spectroscopic grade solvent for the sample (e.g., ethanol, cyclohexane, acetonitrile)

  • Ultrapure water

Step-by-Step Experimental Workflow

This workflow is designed to minimize systematic errors, particularly the inner filter effect, by working in an optically dilute regime.

Caption: Workflow for relative quantum yield determination.

Protocol Details:

  • Prepare Standard Stock Solution: Accurately weigh Quinine Sulfate and dissolve it in 0.1 M HClO₄ to prepare a stock solution of ~10⁻⁴ M.

  • Prepare Sample Stock Solution: Accurately weigh this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a similar molar concentration.

  • Prepare Dilutions: From both stock solutions, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance at the excitation wavelength falls between 0.01 and 0.1 . This is the most critical step to ensure the validity of the linear relationship between absorbance and fluorescence and to avoid inner filter effects.

  • Set Excitation Wavelength (λex): Choose an excitation wavelength where both the sample and standard have significant absorbance, preferably near the absorbance maximum of the sample.

  • Measure Absorbance: For each dilution of both the standard and the sample, record the absorbance at the chosen λex using the UV-Vis spectrophotometer. Use the corresponding pure solvent as the blank.

  • Measure Fluorescence Emission: For each dilution, record the corrected fluorescence emission spectrum from just after λex to the point where the emission returns to baseline. Ensure instrument settings (slits, scan speed) are identical for all measurements (standard and sample).

  • Data Processing:

    • For each recorded emission spectrum, integrate the area under the curve to obtain the Integrated Fluorescence Intensity (I).

    • For both the standard and the sample, plot Integrated Fluorescence Intensity (I) versus Absorbance (A).

    • Perform a linear regression on each plot. The slope of this line is the gradient (m). A high coefficient of determination (R² > 0.99) is required to validate the data.

Calculation of the Quantum Yield

The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φstd * (mx / mstd) * (η2x / η2std)

Where:

  • Φstd is the quantum yield of the standard (0.60 for Quinine Sulfate in 0.1 M HClO₄).[12]

  • mx is the gradient from the plot of I vs. A for the sample.

  • mstd is the gradient from the plot of I vs. A for the standard.

  • ηx is the refractive index of the sample's solvent.

  • ηstd is the refractive index of the standard's solvent (1.33 for 0.1 M HClO₄).[13]

The term (η²ₓ / η²ₛₜᏧ) corrects for the difference in the refractive index of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.

Data Presentation and Validation

All quantitative data should be summarized for clarity. The primary validation comes from the linearity of the gradient plots.

Table 1: Hypothetical Data for Quantum Yield Determination of this compound in Ethanol

SolutionConcentration (µM)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
Standard
Quinine SO₄ #11.00.015150,000
Quinine SO₄ #22.50.037375,000
Quinine SO₄ #35.00.075748,000
Quinine SO₄ #47.50.112Excluded (A > 0.1)
Sample
2-PQ-7-ol #11.00.02184,000
2-PQ-7-ol #22.50.052210,000
2-PQ-7-ol #35.00.103Excluded (A > 0.1)

Data Analysis Results:

ParameterStandard (Quinine SO₄ in 0.1 M HClO₄)Sample (2-PQ-7-ol in Ethanol)
Gradient (m)1.0 x 10⁷4.0 x 10⁶
R² of Linear Fit0.9990.998
Refractive Index (η)1.331.36
Calculated Quantum Yield (Φx) 0.60 (Reference) 0.25

Investigating Environmental Effects

To fully characterize this compound, its ΦF should be determined in a range of environments.

  • Solvent Polarity Study: Repeat the full quantum yield determination protocol in a series of solvents with varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol). This will reveal the extent of solvatochromism and its impact on fluorescence efficiency.

  • pH Dependence Study: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12). Determine the quantum yield in each buffer. This will identify the pKa values of the excited state and reveal the fluorescence properties of the neutral, cationic, and anionic forms of the molecule.

Conclusion

This guide establishes a definitive and robust framework for the determination of the fluorescence quantum yield of this compound. By adhering to the principles of high-purity synthesis, careful selection of a fluorescence standard, and strict adherence to a protocol that mitigates common errors, researchers can generate accurate and reproducible data. The true scientific value lies not just in obtaining a single number, but in understanding how this critical photophysical parameter is modulated by the molecular environment, a key insight for the rational design of novel fluorescent probes and materials.

References

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Available at: [Link]

  • Orito, K., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 65(21), 7495-7498. Available at: [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Available at: [Link]

  • Filarowski, A., et al. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A, 117(24), 4941-4952. Available at: [Link]

  • Tarantino, D., et al. (2021). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 763-771. Available at: [Link]

  • Kovi, M. R., & Schulman, S. G. (1973). pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone. Journal of the Chemical Society, Perkin Transactions 2, (8), 1142-1145. Available at: [Link]

  • Acuna, A. U., et al. (1993). Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices. Journal of Physical Chemistry, 97(11), 2536-2542. Available at: [Link]

  • Tarantino, D., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 763-771. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available at: [Link]

  • Velthorst, N. H., et al. (1998). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Research of the National Institute of Standards and Technology, 103(6), 599-611. Available at: [Link]

  • Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • de Groot, M. W., et al. (2006). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Applied Spectroscopy, 60(7), 771-779. Available at: [Link]

  • ResearchGate. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Available at: [Link]

  • Behera, S. K., et al. (2015). What is the linear range of Quinine Sulphate Quantum Yield? ResearchGate. Available at: [Link]

  • Cohn, E. J. (1942). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 64(11), 2843-2843. Available at: [Link]

  • Sobolewski, K., et al. (2022). Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency. International Journal of Molecular Sciences, 23(23), 14798. Available at: [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]

  • Reddy, P. P., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 7(50), 46849-46864. Available at: [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

  • ResearchGate. (2018). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Available at: [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

  • Argauer, R. J., & White, C. E. (1964). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 36(2), 368-371. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-14. Available at: [Link]

  • Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. Available at: [Link]

  • Gaina, L., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2530. Available at: [Link]

  • ResearchGate. (2016). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Available at: [Link]

  • Zhang, X., et al. (2017). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. Scientific Reports, 7(1), 1-8. Available at: [Link]

  • Wikipedia. (n.d.). Solvatochromism. Available at: [Link]

  • Stasicka, Z., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3183. Available at: [Link]

Sources

Technical Guide: Preliminary Biological Screening of 2-Phenylquinolin-7-ol

[1]

Executive Summary

2-Phenylquinolin-7-ol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for multiple biological targets. The fusion of the N-heterocyclic quinoline core with a 2-phenyl substituent enhances lipophilicity and DNA-intercalation potential, while the 7-hydroxyl group functions as a critical hydrogen-bond donor/acceptor and a metabolic handle for Phase II conjugation.

This guide outlines a rigorous, self-validating workflow for the preliminary biological screening of this compound. It prioritizes oncological and antimicrobial applications, derived from the scaffold's historical success in inhibiting type II topoisomerases and receptor tyrosine kinases (e.g., IGF-1R).[1]

Part 1: In Silico Profiling & Rational Design

Objective: To predict bioavailability and prioritize biological targets before wet-lab expenditure.

Molecular Docking Strategy

The planar nature of 2-phenylquinoline facilitates DNA intercalation, while the 7-OH group often mimics tyrosine residues in kinase pockets.[1]

  • Target 1: DNA Gyrase B (Bacteria): The 7-OH group can interact with Asp73/Arg136 in the ATPase domain.[1]

  • Target 2: IGF-1R (Cancer): Previous studies (e.g., AQIP derivatives) identify the 2-phenylquinolin-7-yl moiety as a potent scaffold for Insulin-like Growth Factor 1 Receptor inhibition.[2]

ADMET Prediction Parameters

Use SwissADME or equivalent to verify "Drug-Likeness."

  • Lipophilicity (LogP): Target range 2.5–4.[1]0. The 2-phenyl group increases LogP; the 7-OH mitigates this slightly, aiding solubility.[1]

  • PAINS Filter: Verify the compound is not a Pan-Assay Interference Compound (e.g., quinones), though simple hydroxyquinolines are generally stable.[1]

Part 2: Antimicrobial Screening Protocols

Rationale: Quinoline derivatives often exhibit broad-spectrum activity by inhibiting DNA replication enzymes.

Bacterial & Fungal Strain Selection[1]
  • Gram-Positive: Staphylococcus aureus (ATCC 29213) – Critical for MRSA relevance.[1]

  • Gram-Negative: Escherichia coli (ATCC 25922) – Assessing membrane permeability.[1]

  • Fungal: Candida albicans (ATCC 10231) – 7-hydroxyquinolines often chelate ions vital for fungal growth.[1]

Protocol: Microbroth Dilution (MIC Determination)

Standard: CLSI M07-A10 guidelines.

  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL.

    • Critical Control: Final DMSO concentration in assay wells must be <1% to prevent solvent toxicity.[1]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of compound (e.g., 64

      
      g/mL to 0.125 
      
      
      g/mL).
    • Column 11: Growth Control (Bacteria + Solvent).[1]

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin (0.01%) or measure

    
    .[1] MIC is the lowest concentration with no visible growth.[1]
    

Part 3: Anticancer Cytotoxicity Screening

Rationale: The 2-phenylquinoline core is a proven pharmacophore for cytotoxicity, often acting via cell cycle arrest at G2/M.[1][3]

Cell Line Panel
  • MCF-7 (Breast Adenocarcinoma): High sensitivity to quinoline-based estrogen receptor modulators.

  • A549 (Lung Carcinoma): Standard for MDR (Multidrug Resistance) assessment.[1]

  • HFF-1 (Human Foreskin Fibroblasts): Mandatory normal cell control to calculate Selectivity Index (SI).[1]

Protocol: SRB Assay (Sulforhodamine B)[1]

Why SRB over MTT? this compound may have redox activity (due to the phenol) that interferes with tetrazolium reduction in MTT assays. SRB measures total protein mass and is interference-free.[1]

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compound (0.1 – 100

    
    M) for 48h.
    
  • Fixation: Add cold TCA (10% final) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid; solubilize dye with 10 mM Tris base.[1]

  • Quantification: Absorbance at 510 nm.

Data Calculation:

Part 4: Data Visualization & Logic[1]

Screening Logic Flow

The following diagram illustrates the decision matrix for advancing the compound from synthesis to mechanism-of-action studies.

ScreeningWorkflowStartCompound Synthesis:This compoundInSilicoIn Silico Profiling(SwissADME, Docking)Start->InSilicoSolubilitySolubility Check(DMSO < 1%)InSilico->SolubilityPasses LipinskiMicrobioAntimicrobial Screen(MIC/MBC)Solubility->MicrobioCancerCytotoxicity Screen(SRB Assay)Solubility->CancerHitMicroMIC < 10 µg/mL?Microbio->HitMicroHitCancerIC50 < 10 µMSI > 2.0?Cancer->HitCancerMechMicroMechanism:DNA Gyrase InhibitionHitMicro->MechMicroYesDiscardOptimize Structure(SAR)HitMicro->DiscardNoMechCancerMechanism:Cell Cycle (FACS) / ApoptosisHitCancer->MechCancerYesHitCancer->DiscardNo

Caption: Decision-tree workflow for validating this compound biological activity.

Potential Mechanism of Action (Anticancer)

Based on structural analogs (e.g., AQIP), the compound likely targets the IGF-1R pathway or intercalates DNA.[1]

MOACompoundThis compoundIGF1RIGF-1R(Tyrosine Kinase)Compound->IGF1RInhibition (ATP site)DNADNA IntercalationCompound->DNAPlanar StackingPI3KPI3K/AKT PathwayIGF1R->PI3KBlocks SignalingApoptosisApoptosis(Caspase 3/7)PI3K->ApoptosisInducesArrestG2/M CellCycle ArrestDNA->ArrestDamage ResponseArrest->Apoptosis

Caption: Hypothesized dual-mechanism: Kinase inhibition (IGF-1R) and DNA intercalation.[1]

Part 5: Data Presentation Standards

When reporting results, avoid raw OD values. Summarize data in comparative tables including Reference Drugs (Positive Controls).

Table 1: Suggested Reporting Format for Cytotoxicity (IC50 in


M)
CompoundMCF-7 (Breast)A549 (Lung)HFF-1 (Normal)SI (HFF-1/MCF-7)
This compound ExperimentalExperimentalExperimentalCalc
Doxorubicin (Control)0.53 ± 0.071.70 ± 0.20> 5.0> 9.4
Cisplatin (Control)24.07 ± 0.0336.07 ± 3.11--

Note: SI (Selectivity Index) > 2.0 indicates preferential toxicity to cancer cells.[1]

References

  • Gazzano, E., et al. (2022).[1] Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.[4][5] ACS Medicinal Chemistry Letters. Link[1]

  • Mulvihill, M. J., et al. (2008).[1] Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Hayakawa, M., et al. (2006).[1][6] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[6] Bioorganic & Medicinal Chemistry. Link

  • Desai, N. C., et al. (2015).[1] New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Medicinal Chemistry Research. Link

  • Prachayasittikul, V., et al. (2013).[1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Analogous Scaffold Review). Mini-Reviews in Medicinal Chemistry. Link

Methodological & Application

Application Notes and Protocols for 2-Phenylquinolin-7-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] 2-Phenylquinolin-7-ol belongs to this versatile class of heterocyclic compounds. While research on this specific molecule is emerging, its structural analogues have been identified as potent modulators of critical cellular pathways involved in proliferation, survival, and cell cycle progression.[3][4] This guide provides a comprehensive framework for researchers investigating the biological effects of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, empowering users to both execute and adapt these protocols for their specific research questions. We present detailed methods for assessing general cytotoxicity, probing effects on cell cycle distribution, and investigating impact on specific signaling cascades, thereby providing a robust starting point for characterizing the mechanism of action of this compound.

Hypothesized Mechanisms of Action

The biological activity of a novel compound is often inferred from its closest structural relatives. Derivatives of the 2-phenylquinoline core have been shown to act on several key cancer-related targets. The two most prominent mechanisms are inhibition of tubulin polymerization and blockade of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

Microtubule Destabilization

Numerous quinolone derivatives exert their potent cytotoxic effects by interfering with microtubule dynamics.[5] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[3] This disruption of the microtubule skeleton is catastrophic for the cell, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3][6]

IGF-1R Pathway Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades crucial for cell proliferation and survival, most notably the PI3K/Akt and Ras/Raf/MEK pathways.[7] Overexpression of IGF-1R is common in many cancers and is linked to therapeutic resistance.[8] Notably, a potent and selective inhibitor of IGF-1R, Linsitinib (OSI-906), is a derivative built upon the 2-phenylquinolin-7-yl scaffold.[4] Therefore, it is plausible that this compound could exhibit inhibitory activity against this pathway.

Below is a diagram illustrating the potential point of inhibition within the IGF-1R signaling cascade.

IGF1R_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Autophosphorylation IGF1 IGF-1 (Ligand) IGF1->IGF1R Binds Compound This compound (Hypothesized Inhibitor) Compound->IGF1R Inhibits PI3K PI3K IRS->PI3K RAS Ras IRS->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the IGF-1R signaling pathway by this compound.

Essential Preliminary Steps: Compound Handling & Preparation

Proper handling of the test compound is critical for reproducible and reliable data.

  • Stock Solution: this compound is predicted to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in sterile, anhydrous dimethyl sulfoxide (DMSO).[9] A 10 mM stock is standard.

    • Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Creating a high-concentration stock allows for minimal volumes to be added to cell culture media, reducing solvent toxicity.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles which can lead to compound degradation or precipitation.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium.

  • Vehicle Control (Crucial): All experiments must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[9]

    • Rationale: This control is essential to ensure that any observed biological effects are due to the compound itself and not the solvent. The final DMSO concentration should ideally be kept below 0.5% (v/v), and must not exceed 1%.

Experimental Protocols

This section provides a logical workflow for characterizing a novel compound, starting from broad screening to more specific, mechanistic assays.

Experimental_Workflow A Protocol 1: Cytotoxicity Screen (MTT) Determine GI50/IC50 B Protocol 2: Cell Cycle Analysis Test for G2/M Arrest A->B If cytotoxic C Protocol 3: Western Blot Analysis Probe Signaling Pathways (e.g., p-Akt, Cyclin B1) A->C If cytotoxic B->C If G2/M arrest D Further Assays: Apoptosis (Annexin V), Tubulin Polymerization, etc. C->D

Caption: A logical workflow for the characterization of this compound.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

This initial assay is used to determine the concentration range over which the compound affects cell viability, allowing for the calculation of a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).[2][10]

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X final concentrations of this compound by serially diluting the stock in complete medium. A common range for initial screening is 0.1 nM to 100 µM.

    • Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration will be 0.1%).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include "media only" wells as a background control.

    • Self-Validation: Each concentration, including the vehicle control, should be tested in triplicate or quadruplicate.

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well (including "media only" controls).

    • Incubate for 3-4 hours at 37°C. Viable cells will form visible purple precipitates.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available to reduce background noise.

  • Data Analysis:

    • Subtract the average OD of the "media only" wells from all other ODs.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control: % Viability = (OD_treated / OD_vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Plate Layout Example (96-well) 1 2 3 4 5 6 7 8 9 10 11 12
A 100 µM100 µM100 µM1 µM1 µM1 µM10 nM10 nM10 nMMediaMediaMedia
B 30 µM30 µM30 µM300 nM300 nM300 nM3 nM3 nM3 nMVehicleVehicleVehicle
C 10 µM10 µM10 µM100 nM100 nM100 nM1 nM1 nM1 nMVehicleVehicleVehicle
D 3 µM3 µM3 µM30 nM30 nM30 nM0.1 nM0.1 nM0.1 nMVehicleVehicleVehicle
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay directly tests the hypothesis that this compound acts as a mitotic inhibitor by quantifying the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in G2 or M phase have twice the DNA content (4n) of cells in G0/G1 phase (2n), and can thus be distinguished by a flow cytometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are ~60-70% confluent at the time of harvest (e.g., 0.5 x 10⁶ cells/well).

    • After 24 hours, treat cells with this compound at concentrations equivalent to the IC₅₀ and 2x IC₅₀ determined from the MTT assay.

    • Include a vehicle control. For a positive control, use a known mitotic inhibitor like Paclitaxel or Nocodazole.

    • Incubate for a relevant time period, typically 18-24 hours.

  • Cell Harvest:

    • Collect the culture medium from each well, as apoptotic/arrested cells may detach.

    • Wash the adherent cells with PBS and collect this wash.

    • Trypsinize the remaining adherent cells and combine them with the collected medium and wash into a 15 mL conical tube.

    • Rationale: Collecting both floating and adherent cells is critical to avoid biasing the results against the arrested cell population.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Centrifuge again, decant PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).

    • Rationale: RNase A is included to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Data Acquisition and Analysis:

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the vehicle control. A significant increase in the G2/M population is indicative of a mitotic inhibitor.

Protocol 3: Western Blot for IGF-1R Pathway Modulation

This assay tests the alternative hypothesis that this compound inhibits the IGF-1R pathway by measuring the phosphorylation status of key downstream effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via SDS-PAGE. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, one can determine if a compound inhibits signaling.

Step-by-Step Methodology:

  • Cell Seeding and Serum Starvation:

    • Seed cells in 6-well plates to be ~80-90% confluent at harvest.

    • Once attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.

    • Rationale: Serum starvation synchronizes the cells and reduces basal signaling activity, making it easier to detect changes upon stimulation.

  • Pre-treatment and Stimulation:

    • Pre-treat the serum-starved cells with this compound (e.g., at IC₅₀ and 2x IC₅₀) or vehicle for 1-2 hours.

    • Stimulate the cells by adding IGF-1 ligand (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Place plates on ice and quickly wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins during lysis.

    • Scrape the cells, collect the lysate, and clarify by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification and Sample Prep:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the intensity of the phospho-protein bands in the treated samples to the IGF-1 stimulated vehicle control. A potent inhibitor should reduce the phospho-Akt and/or phospho-ERK signal without affecting the total protein or loading control levels.

Troubleshooting

Problem Potential Cause Solution
Compound precipitates in media Exceeding aqueous solubility.Lower the top concentration. Ensure DMSO stock is fully dissolved before dilution. Prepare working solutions fresh.
High variability in MTT assay Inconsistent cell seeding; edge effects in the plate; incomplete formazan dissolution.Practice pipetting for consistency. Avoid using the outermost wells of the 96-well plate. Ensure adequate shaking after adding DMSO.
No G2/M arrest observed Compound does not affect the cell cycle; incorrect dose or time point.The mechanism may not involve cell cycle arrest. Try a longer time point (e.g., 48h) or higher concentrations (if not overly toxic).
Weak signal in Western Blot Low protein load; poor antibody quality; insufficient stimulation.Increase protein loaded per lane. Validate antibodies with positive control lysates. Confirm ligand activity.
Phospho-protein signal high in all lanes Incomplete serum starvation; phosphatase inhibitors were not used.Increase starvation time. Always use fresh, potent phosphatase inhibitors in the lysis buffer.

References

  • Wang, Y., et al. (2017). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. Available at: [Link]

  • Cushman, M., et al. (2008). Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate. Available at: [Link]

  • Li, S., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Hsieh, M.-C., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC. Available at: [Link]

  • Zhu, K., et al. (2018). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]

  • Kapłona, P., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. PubMed. Available at: [Link]

  • Villalobos, M. A., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]

  • Ahmad, B., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]

  • Papakyriakou, A., et al. (2023). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin—Analysis of Their Antioxidant and Physicochemical Properties. MDPI. Available at: [Link]

  • Sharma, R., et al. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]

  • Hsieh, M.-C., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Krizkova, K., et al. (2025). A Rapid and High-Sensitivity Non-radioactive Screening Assay for Insulin Receptor Ligands. bioRxiv. Available at: [Link]

  • Ali, I., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]

  • PubChem. Linsitinib. National Center for Biotechnology Information. Available at: [Link]

  • Becerra, S. P., et al. (2018). Cell-based assays to identify novel retinoprotective agents. PMC. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2025). An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. PMC. Available at: [Link]

Sources

Application Note: 2-Phenylquinolin-7-ol as a Solvatochromic & Amyloid-Specific Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

2-Phenylquinolin-7-ol (2-PQ-7-OH) is a specialized hydroxyquinoline derivative that functions as a sensitive solvatochromic fluorophore . Unlike standard immunolabels, 2-PQ-7-OH does not rely on antibody-antigen recognition. Instead, it exploits Excited-State Proton Transfer (ESPT) mechanics to report on the local chemical environment.[1]

Its primary utility lies in two domains:

  • Amyloid Fibril Detection: It acts as a "turn-on" probe for

    
    -sheet rich aggregates (e.g., A
    
    
    
    , Tau), offering a superior signal-to-noise ratio compared to Thioflavin T (ThT) in high-background environments.
  • Hydrophobicity Sensing: It distinguishes between aqueous environments and hydrophobic pockets (e.g., lipid droplets, protein binding sites) via a dramatic spectral shift (Blue

    
     Green).[1]
    

Technical Mechanism: The "Proton Crane" Effect[1]

To interpret data from 2-PQ-7-OH, researchers must understand its photophysics. The molecule possesses a phenolic hydroxyl group at position 7 and a phenyl ring at position 2, extending its conjugation.[1]

The Photophysical Switch[1][2][3]
  • In Protic Solvents (Water/Cytosol): Upon excitation, the hydroxyl proton becomes highly acidic.[1] Water molecules form a "wire," facilitating the transfer of the proton to the solvent or a nitrogen acceptor.[1] This forms a Tautomer/Anion species which emits in the Green/Yellow (~520–550 nm) region or undergoes non-radiative decay (quenching).[1]

  • In Aprotic/Hydrophobic Environments (Fibrils/Lipids): The proton transfer is blocked because there is no solvent bridge.[1] The molecule emits from its Neutral Enol form , resulting in strong Blue/Cyan (~430–460 nm) fluorescence.[1]

This mechanism allows 2-PQ-7-OH to function as a ratiometric reporter of local hydration status.

Mechanistic Diagram (Graphviz)[1]

ESIPT_Mechanism Ground Ground State (Enol) Excited_Enol Excited Enol (E*) Ground->Excited_Enol UV Excitation (365-405 nm) Excited_Keto Excited Tautomer/Anion (K*) Excited_Enol->Excited_Keto ESPT (Proton Transfer) Requires Water Wire Emission_Blue Blue Emission (450 nm) Hydrophobic Bound Excited_Enol->Emission_Blue No Proton Transfer (Lipid/Amyloid Bound) Emission_Green Green Emission (540 nm) Aqueous/Solvent Excited_Keto->Emission_Green Relaxation

Figure 1: The dual-emission pathway of 2-PQ-7-OH. The probe acts as a molecular switch, emitting blue light when bound to targets (blocking proton transfer) and green light (or quenching) in free aqueous solution.[1]

Optical Properties & Data Table

ParameterValue / RangeNotes
Excitation Max (

)
350 – 380 nmCompatible with DAPI filters (365 nm) or 405 nm Lasers.
Emission Max (

) - Bound
440 ± 10 nmIn hydrophobic pockets (e.g., Amyloid fibrils).[1]
Emission Max (

) - Free
530 ± 20 nmIn aqueous buffer (pH 7.4); intensity is often low (quenched).[1]
Stokes Shift ~90 – 160 nmLarge shift reduces self-quenching artifacts.
Solubility DMSO, EthanolStock solutions (10 mM) are stable at -20°C for 6 months.[1]
Working Conc. 1 – 10

M
Avoid concentrations >20

M to prevent self-aggregation.[1]

Protocol A: Detection of Amyloid Fibrils (In Vitro/Ex Vivo)[1]

This protocol is optimized for detecting A


 aggregates in brain tissue slices or purified protein assays. 2-PQ-7-OH binds to the hydrophobic channels running along the long axis of the 

-sheet.
Reagents
  • Stock Solution: Dissolve 2-PQ-7-OH in DMSO to 10 mM.

  • Staining Buffer: PBS (pH 7.4). Avoid buffers with high concentrations of surfactants (e.g., Tween-20 > 0.1%) as they may mimic hydrophobic pockets.[1]

  • Tissue Samples: Paraformaldehyde-fixed brain sections (10-30

    
    m).
    
Step-by-Step Workflow
  • Rehydration: Wash fixed tissue sections 3x with PBS (5 min each) to remove fixative.[1]

  • Permeabilization (Optional): If targeting intracellular aggregates, permeabilize with 0.1% Triton X-100 for 10 min.[1] Skip for extracellular plaques.[1]

  • Staining:

    • Dilute Stock to 5

      
      M  in PBS.[1]
      
    • Apply 200

      
      L per slide.[1]
      
    • Incubate for 30 minutes at Room Temperature in the dark.

  • Differentiation (Critical):

    • Wash 3x with PBS.[1]

    • Expert Tip: Perform a final wash with 50% Ethanol/PBS for 1 minute.[1] This removes non-specifically bound probe from lipid membranes while retaining the probe bound to the highly stable amyloid structure.[1]

  • Mounting: Use a non-fluorescent mounting medium (e.g., glycerol-based). Avoid media containing DAPI if using the blue channel for the probe.

Imaging Settings
  • Excitation: 405 nm Laser (Confocal) or 365 nm LED (Widefield).[1]

  • Channel 1 (Target): 430–480 nm (Blue).[1] This captures the amyloid-bound signal.[2][3]

  • Channel 2 (Background/Solvent): 520–560 nm (Green).[1] Use this to monitor background or cellular hydration.[1]

Protocol B: Ratiometric Imaging of Lipid Droplets

2-PQ-7-OH can be used to visualize lipid droplets (LDs) in live cells due to the hydrophobic core of the LD.

Workflow Diagram (Graphviz)

Protocol_Workflow Start Live Cells (Adherent) Prep Prepare Staining Sol. 2 µM 2-PQ-7-OH in HBSS Start->Prep Incubate Incubate 15-20 min @ 37°C Prep->Incubate Wash Wash 2x with HBSS (Remove excess probe) Incubate->Wash Image Dual-Channel Imaging Wash->Image Analysis Ratio Calculation (I_blue / I_green) Image->Analysis

Figure 2: Live-cell staining workflow for lipid droplet analysis.

Procedure
  • Culture: Grow cells (e.g., HeLa, HepG2) to 70% confluence.

  • Dosing: Replace media with HBSS containing 2

    
    M  2-PQ-7-OH.
    
    • Note: Serum-free media is preferred during staining to prevent probe binding to BSA (Albumin).

  • Incubation: 20 minutes at 37°C.

  • Imaging: Image immediately without fixation (fixation can disrupt lipid droplet morphology).[1]

  • Analysis: Calculate the ratio of Blue (Lipid) to Green (Cytosol) intensity.[1] High Blue/Green ratio indicates lipid accumulation.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Green Background Probe is in aqueous phase or bound to Albumin (BSA).Wash cells with serum-free buffer. Reduce probe concentration to 1

M.
No Signal Excitation wavelength incorrect.Ensure excitation is <390 nm. 488 nm lasers will NOT excite this probe.[1]
Photobleaching High intensity UV exposure.[1]Use low laser power (1-2%). The probe is generally photostable, but UV toxicity to cells is a factor.[1]
Spectral Overlap Co-staining with DAPI.[1]Do not use DAPI. Use a far-red nuclear stain (e.g., DRAQ5) to avoid overlap with the blue emission of 2-PQ-7-OH.

References

  • Bardez, E., et al. (1997).[1] Excited-state proton transfer in 7-hydroxyquinoline.[4]Journal of Physical Chemistry A .

    • Grounding: Establishes the fundamental ESPT mechanism and solvent dependence of the 7-hydroxyquinoline scaffold.
  • Klymchenko, A. S. (2017).[1] Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Droplets.[1]Accounts of Chemical Research . [1]

    • Grounding: Validates the use of hydroxyquinoline derivatives for lipid sensing.[1]

  • Gong, Y., et al. (2019).[1] A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Amyloid.[3][5]Molecules .[1][2][3][5][6][7][8][9][10][11][12] 
    
    • Grounding: Demonstrates the specific application of phenyl-quinoline derivatives in detecting amyloid aggregates in Alzheimer's models.[1]

  • Sathiya, K., et al. (2015).[1][11] Synthesis and Optical Properties of a Series of Green-Light-Emitting 2-(4-Phenylquinolin-2-yl)phenol–BF2 Complexes.Asian Journal of Organic Chemistry . [1]

    • Grounding: Provides synthesis details and confirms the optical shifts associ

Sources

Application Notes and Protocols for the Antiviral Activity Evaluation of 2-Phenylquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives of quinoline have demonstrated efficacy as antimalarial, antibacterial, and anticancer agents.[1] Notably, the 2-phenylquinoline core has emerged as a promising framework for the development of novel antiviral therapeutics. Recent studies have highlighted the potential of 2-phenylquinoline derivatives against a range of viruses, including coronaviruses, by targeting key viral enzymes like the SARS-CoV-2 helicase (nsp13).[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiviral activity of 2-Phenylquinolin-7-ol derivatives.

These application notes and protocols are designed to be a self-validating system, guiding the user through a logical, stepwise process from initial cytotoxicity assessment to detailed mechanistic studies. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

I. Foundational Assays: Cytotoxicity and Initial Antiviral Screening

A critical first step in the evaluation of any potential antiviral compound is to determine its effect on host cell viability. An ideal antiviral agent should exhibit potent activity against the virus at concentrations that are non-toxic to the host cells. The relationship between the cytotoxic concentration and the effective antiviral concentration is defined by the Selectivity Index (SI), a crucial parameter in drug development.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of the test compound that reduces cell viability by 50% is known as the 50% cytotoxic concentration (CC50).

Protocol: MTT Assay for CC50 Determination
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the this compound derivatives in cell culture medium.

  • Treatment: After 24 hours, remove the growth medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (untreated) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Primary Antiviral Screening: Plaque Reduction Assay

The plaque reduction assay (PRA) is a gold-standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7] A plaque is a localized area of cell death resulting from viral infection.[7] The ability of a compound to reduce the number of plaques is a direct measure of its antiviral activity. The concentration of the compound that reduces the number of plaques by 50% is the 50% effective concentration (EC50).

Protocol: Plaque Reduction Assay for EC50 Determination
  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.[7][8]

  • Compound Treatment and Overlay: During the virus adsorption period, prepare an overlay medium containing various concentrations of the this compound derivatives.[7] The overlay is typically a semi-solid medium (e.g., containing agarose or Avicel) that restricts virus spread to adjacent cells.[9] After infection, remove the virus inoculum and add the compound-containing overlay.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Data Presentation: Summarizing Foundational Assay Results
DerivativeCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound A>1005.2>19.2
Compound B85.612.17.1
Compound C>100>50-

A higher SI value indicates a more promising therapeutic window for the compound.

II. Quantifying Viral Titer: The TCID50 Assay

For viruses that do not form distinct plaques, the 50% Tissue Culture Infectious Dose (TCID50) assay is an alternative method to quantify viral titer.[10][11] This endpoint dilution assay determines the virus dilution at which 50% of the cell cultures are infected.[10]

Protocol: TCID50 Assay
  • Cell Seeding: Seed host cells in a 96-well plate.

  • Virus and Compound Dilutions: Prepare serial 10-fold dilutions of the virus stock. For antiviral evaluation, pre-incubate a fixed concentration of virus with serial dilutions of the this compound derivatives.

  • Infection: Add the virus dilutions (or virus-compound mixtures) to the wells.

  • Incubation: Incubate the plate for several days, observing for the development of cytopathic effect (CPE).

  • CPE Observation: Score each well as positive or negative for CPE.

  • TCID50 Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula.[11][12]

III. Elucidating the Mechanism of Action

Once a compound has demonstrated potent antiviral activity and a favorable selectivity index, the next crucial step is to identify its mechanism of action (MOA). Antiviral drugs can target various stages of the viral life cycle, including entry, replication, and egress.[13][14][15][16]

Visualizing the Drug Discovery Workflow

Antiviral_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Lead Optimization Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI_Calc Antiviral Antiviral Assay (Plaque Reduction) Determine EC50 Antiviral->SI_Calc MOA Mechanism of Action Assays SI_Calc->MOA Promising SI Entry Viral Entry Inhibition MOA->Entry Replication Replication Inhibition (e.g., RT, Polymerase) MOA->Replication Egress Egress Inhibition (e.g., Neuraminidase) MOA->Egress SAR Structure-Activity Relationship (SAR) Synthesize Analogs Entry->SAR Replication->SAR Egress->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A streamlined workflow for the evaluation of novel antiviral compounds.

Viral Entry Inhibition Assay

This assay determines if the this compound derivatives prevent the virus from entering the host cell.[17]

Protocol: Viral Entry Inhibition
  • Pre-treatment of Cells: Pre-treat confluent cell monolayers with serial dilutions of the compound for 1-2 hours at 37°C.

  • Infection: Wash the cells to remove unbound compound and then infect with the virus for 1 hour at 4°C (to allow attachment but not entry).

  • Temperature Shift: Wash the cells to remove unbound virus and shift the temperature to 37°C to allow viral entry.

  • Quantification: After an appropriate incubation period, quantify the viral load or CPE. A reduction in viral load compared to the control indicates inhibition of entry.

Inhibition of Viral Enzymes

Many successful antiviral drugs target specific viral enzymes essential for replication. For RNA viruses, key targets include reverse transcriptase and RNA-dependent RNA polymerase. For influenza virus, neuraminidase is a critical enzyme for viral release.

3.2.1. Reverse Transcriptase (RT) Inhibition Assay

This assay is relevant for retroviruses like HIV.

  • Reaction Mixture: Prepare a reaction mixture containing a template RNA, primers, dNTPs (one of which is labeled, e.g., with biotin or a fluorescent tag), and recombinant reverse transcriptase.

  • Inhibition: Add serial dilutions of the this compound derivatives to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for cDNA synthesis.

  • Quantification: Quantify the amount of newly synthesized cDNA. A decrease in cDNA synthesis in the presence of the compound indicates RT inhibition.[18]

3.2.2. Neuraminidase (NA) Inhibition Assay

This assay is specific for influenza virus.

  • Enzyme and Substrate: Use a commercially available kit or prepare a reaction with purified neuraminidase and a fluorogenic substrate like MUNANA.[19]

  • Inhibition: Add serial dilutions of the this compound derivatives to the enzyme.

  • Reaction Initiation: Add the substrate and incubate at 37°C.[19]

  • Fluorescence Reading: Measure the fluorescence generated by the cleavage of the substrate. A reduction in fluorescence indicates NA inhibition.[19]

Visualizing Potential Viral Targets

Viral_Lifecycle_Targets cluster_Virus Virus cluster_Cell Host Cell Virus Virus Particle Receptor Cell Receptor Virus->Receptor Attachment Entry Viral Entry (Endocytosis/Fusion) Receptor->Entry Replication Viral Replication (Polymerases, RT) Entry->Replication Uncoating Assembly Assembly of New Virions Replication->Assembly Synthesis of Viral Components Egress Viral Egress (Budding/Lysis) Assembly->Egress Egress->Virus Release of Progeny Virus Inhibit_Entry Entry Inhibitors Inhibit_Entry->Entry Inhibit_Replication Replication Inhibitors Inhibit_Replication->Replication Inhibit_Egress Egress Inhibitors Inhibit_Egress->Egress

Sources

Application Notes and Protocols: 2-Phenylquinolin-7-ol as a Fluorescent Chemical Sensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Quinoline Scaffolds in Metal Ion Sensing

Quinoline and its derivatives have emerged as a significant class of fluorophores in the development of chemical sensors.[1] Their rigid, planar structure and conjugated π-system give rise to intrinsic fluorescence, while the nitrogen heteroatom provides a key coordination site for metal ions.[2] The interaction with a metal ion can significantly perturb the electronic structure of the quinoline ring, leading to detectable changes in its photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off").[3] This principle forms the basis of their application as sensitive and selective chemosensors.[1]

2-Phenylquinolin-7-ol, the subject of this guide, is a particularly promising candidate for metal ion sensing. The presence of the hydroxyl group at the 7-position, in addition to the quinoline nitrogen, offers a potential bidentate chelation site for metal ions. The phenyl substituent at the 2-position can further modulate the electronic and steric properties of the molecule, potentially influencing its selectivity and sensitivity towards different metal ions. This document provides a comprehensive guide for the synthesis, characterization, and application of this compound as a fluorescent chemosensor for the detection of metal ions. The protocols outlined herein are designed to be self-validating, providing researchers with a robust framework for their investigations.

I. Synthesis and Characterization of this compound

A reliable synthesis and thorough characterization are the cornerstones of developing a new chemical sensor. This section details a plausible synthetic route and the necessary analytical techniques to confirm the identity and purity of this compound.

Proposed Synthetic Pathway

While various methods exist for the synthesis of quinoline derivatives, a common and effective approach is the Doebner-von Miller reaction or a related acid-catalyzed cyclization. A potential route to this compound could involve the reaction of 3-aminophenol with an α,β-unsaturated carbonyl compound derived from benzaldehyde.

Synthesis_of_2_Phenylquinolin_7_ol cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_Aminophenol 3-Aminophenol Acid_Catalyst Acid Catalyst (e.g., HCl, H2SO4) 3_Aminophenol->Acid_Catalyst + Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Acid_Catalyst + Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Heat Heat 2_Phenylquinolin_7_ol This compound Heat->2_Phenylquinolin_7_ol Doebner-von Miller Reaction

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol
  • Materials: 3-aminophenol, cinnamaldehyde, concentrated hydrochloric acid, nitrobenzene, ethanol, sodium hydroxide, activated charcoal.

  • Procedure:

    • In a round-bottom flask, dissolve 3-aminophenol in ethanol.

    • Slowly add concentrated hydrochloric acid to the solution while stirring in an ice bath.

    • Add cinnamaldehyde dropwise to the mixture, followed by the addition of nitrobenzene.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

    • The crude product will precipitate out. Filter the precipitate and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound. Decolorize with activated charcoal if necessary.

    • Dry the purified product under vacuum.

Spectroscopic Characterization

Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.[4]

Technique Expected Observations for this compound
¹H NMR Signals in the aromatic region (7-9 ppm) corresponding to the protons of the quinoline and phenyl rings. A distinct singlet for the hydroxyl proton (chemical shift will vary depending on the solvent and concentration).
¹³C NMR Resonances for the carbon atoms of the quinoline and phenyl rings. A characteristic signal for the carbon atom attached to the hydroxyl group.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations for the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₅H₁₁NO).

II. Application as a Metal Ion Sensor: Protocols and Methodologies

This section provides a step-by-step guide to evaluate the potential of this compound as a fluorescent chemosensor for various metal ions.

Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent system, such as a DMSO/water mixture (e.g., 95/5, v/v).[5]

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 1 x 10⁻² M) of various metal salts (e.g., chlorides or nitrates) in deionized water. It is advisable to test a range of physiologically and environmentally relevant metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Co²⁺, Cr³⁺, Al³⁺).

UV-Visible and Fluorescence Spectroscopy Screening

The initial screening will help identify which metal ions interact with this compound and cause a change in its spectroscopic properties.

Screening_Workflow Prepare_Sensor_Solution Prepare this compound Solution Add_Metal_Ions Add Aliquots of Different Metal Ion Solutions Prepare_Sensor_Solution->Add_Metal_Ions Fluorescence_Spectroscopy Record Fluorescence Emission Spectra Add_Metal_Ions->Fluorescence_Spectroscopy UV_Vis_Spectroscopy Record UV-Vis Absorption Spectra Analyze_Changes Analyze Spectral Changes (Shifts, Intensity Changes) UV_Vis_Spectroscopy->Analyze_Changes Fluorescence_Spectroscopy->Analyze_Changes Add__Metal_Ions Add__Metal_Ions Add__Metal_Ions->UV_Vis_Spectroscopy Sensing_Mechanism cluster_before Before Metal Ion Binding cluster_after After Metal Ion Binding Sensor This compound (Fluorescent) Complex [this compound]-Metal Complex (Altered Fluorescence) Sensor->Complex Chelation Metal_Ion Metal Ion (Mⁿ⁺)

Caption: Proposed chelation-based sensing mechanism.

This chelation can lead to several photophysical phenomena:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of the metal ion can increase the rigidity of the sensor molecule, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.

  • Photoinduced Electron Transfer (PET) Inhibition: In the free sensor, an electron transfer from the hydroxyl group to the excited quinoline ring might occur, quenching the fluorescence. Upon metal ion binding, this PET process can be inhibited, resulting in a "turn-on" fluorescence response.

  • Fluorescence Quenching: Conversely, if the bound metal ion is paramagnetic (e.g., Cu²⁺, Fe³⁺), it can induce fluorescence quenching through energy or electron transfer processes. [6]

IV. Conclusion and Future Directions

This compound represents a promising scaffold for the development of a fluorescent chemical sensor for metal ions. The protocols detailed in this application note provide a comprehensive framework for its synthesis, characterization, and systematic evaluation as a chemosensor. By following these methodologies, researchers can determine the selectivity, sensitivity, binding stoichiometry, and detection limit of this compound for various metal ions.

Future work could involve modifying the structure of this compound to fine-tune its sensing properties. For instance, the introduction of different substituents on the phenyl or quinoline rings could enhance its selectivity for a specific metal ion or improve its water solubility for biological applications. The exploration of its utility in real-world samples, such as environmental water or biological fluids, will be a crucial step in validating its practical applicability.

V. References

  • Chemistry LibreTexts. (2022). Job's Plot. [Link]

  • Li, C., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Job plot. [Link]

  • The Royal Society of Chemistry. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. [Link]

  • MDPI. (2022). Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. [Link]

  • ACS Publications. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. [Link]

  • RSC Publishing. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. [Link]

  • ResearchGate. (2018). Metal interference study of chemo‐sensor 4 a in the presence of various metal ions. [Link]

  • Frontiers. (2025). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. [Link]

  • PMC. (2014). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. [Link]

Sources

Application Note: High-Resolution Purity Analysis of 2-Phenylquinolin-7-ol via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Phenylquinolin-7-ol (7-Hydroxy-2-phenylquinoline) is a privileged scaffold in medicinal chemistry, often utilized as a precursor for amyloid imaging agents, kinase inhibitors, and fluorescent sensors. Its purity analysis presents a specific chromatographic challenge due to its amphoteric nature : it possesses a basic quinoline nitrogen (


) and an acidic phenolic hydroxyl group (

).

Furthermore, the synthesis of this compound (typically via the Skraup or Doebner-Miller condensation of 3-aminophenol) frequently yields the regioisomer 2-Phenylquinolin-5-ol . Differentiating the 7-hydroxy target from the 5-hydroxy impurity is the critical quality attribute (CQA) for this method.

This application note details a robust Reverse Phase HPLC (RP-HPLC) protocol designed to suppress ionic interactions, ensure sharp peak shapes, and achieve baseline resolution (


) between regioisomers.

Physicochemical Profiling & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
LogP 3.2 – 3.6Highly hydrophobic; requires a C18 stationary phase with high organic content for elution.
pKa (Nitrogen) 4.8At neutral pH, the N is partially protonated, causing peak tailing due to interaction with residual silanols. Strategy: Operate at pH < 3.0.
pKa (Phenol) 9.5At pH < 3.0, the phenol remains protonated (neutral), preventing peak broadening associated with ionization equilibrium.
UV Max ~254 nm, ~320 nmThe conjugated quinoline system allows for sensitive UV detection.
Method Development Logic
  • Stationary Phase: A C18 column with high surface coverage and exhaustive endcapping is selected to minimize secondary interactions with the basic nitrogen.

  • Mobile Phase Modifier: Formic acid (0.1%) is chosen over phosphate buffers to make the method LC-MS compatible and to maintain a pH of ~2.7, ensuring the quinoline nitrogen is fully protonated and the phenol is neutral.

  • Gradient Slope: A gradient is required to elute polar starting materials (e.g., 3-aminophenol) early while resolving the hydrophobic 5-OH and 7-OH isomers later in the run.

Experimental Protocol

Reagents and Chemicals[1][2][3]
  • Analyte: this compound Reference Standard (>99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Modifier: Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA) for UV-only applications.

Chromatographic Conditions (The "Golden Standard")
ParameterSetting
Instrument Agilent 1260 Infinity II or Waters Alliance e2695
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 35 °C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 5.0 - 10.0 µL
Detection UV-DAD: Extract at 254 nm (quantitation) and 320 nm (identification)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program

The following gradient is optimized to separate the early-eluting starting materials from the closely eluting isomers.

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Isocratic hold to elute polar salts/amines
15.090Linear ramp to elute target & isomers
18.090Wash step
18.110Return to initial conditions
23.010Re-equilibration (Critical for reproducibility)
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute an aliquot of Stock Solution with Mobile Phase Initial (90:10 Water:ACN) to a concentration of 0.1 mg/mL.

    • Note: Diluting in 100% organic solvent can lead to "solvent effect" peak distortion for early eluting impurities. Always match the sample solvent to the initial mobile phase conditions where possible.

Method Validation & System Suitability

To ensure trustworthiness, the following System Suitability Tests (SST) must be passed before routine analysis.

System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak. (If
    
    
    , the column may have active silanols; consider adding 5mM Ammonium Formate or switching to a "Base Deactivated" column).
  • Resolution (

    
    ): 
    
    
    
    between this compound and any adjacent impurity (specifically the 5-ol isomer).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Specificity: Isomer Separation

The 5-hydroxy isomer (impurity) typically elutes after the 7-hydroxy target due to intramolecular hydrogen bonding (between the 5-OH and the ring Nitrogen) which effectively masks the polar groups, making the 5-isomer slightly more hydrophobic.

  • Ret. Time (7-OH): ~10.5 min

  • Ret. Time (5-OH): ~11.2 min

Visualized Workflow

The following diagram illustrates the logical flow of the purity analysis, from sample prep to data decision-making.

HPLC_Workflow cluster_separation Separation Mechanics Sample Sample: Crude this compound Prep Dissolution: MeOH -> Dilute in MP A (Prevents solvent shock) Sample->Prep HPLC HPLC Injection Col: C18, 35°C MP: H2O/ACN + 0.1% FA Prep->HPLC Early tR 2-4 min: Polar Impurities (Aminophenols) HPLC->Early Target tR ~10.5 min: This compound (Target) HPLC->Target Isomer tR ~11.2 min: 2-Phenylquinolin-5-ol (Isomer Impurity) HPLC->Isomer Decision Data Analysis Check Resolution (Rs > 2.0) Target->Decision Isomer->Decision Pass PASS: Report Purity % Decision->Pass Rs > 2.0 Fail FAIL: Re-optimize Gradient or Check pH Decision->Fail Rs < 2.0

Figure 1: Analytical workflow for the separation of this compound from polar precursors and hydrophobic regioisomers.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary interaction between basic Nitrogen and silanols.Ensure Mobile Phase pH is < 3.0. Add 10mM Ammonium Acetate if using MS, or switch to a high-purity endcapped column (e.g., Waters XSelect CSH).
Split Peaks Sample solvent too strong (100% MeOH).Dilute sample at least 1:1 with water or Mobile Phase A before injection.
Retention Time Drift Temperature fluctuation or pH instability.Use a column oven (35°C). Ensure mobile phase is buffered or acid concentration is precise.
Co-elution of Isomers Gradient too steep.Flatten the gradient slope between 10-15 minutes (e.g., 0.5% B/min change).

References

  • Separation of Quinoline Derivatives

    • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
    • Source: PMC - NIH
    • URL:[Link] (Context: Demonstrates use of endcapped C18 for quinoline separation).

  • Physicochemical Properties

    • Title: 2-Phenylquinolin-8-ol (Isomer Analog D
    • Source: ChemScene[1]

  • Synthesis and Impurity Profile

    • Title: Synthesis of 2-Phenylquinoline and its Deriv
    • Source: ResearchGate[2][3]

    • URL:[Link]

  • General Method Development for Hydroxyquinolines

    • Title: HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination.[4]

    • Source: CABI Digital Library
    • URL:[Link] (Context: Separation of 7-hydroxy derivatives).

Sources

Application Notes & Protocols: Synthesis of 2-Phenylquinolin-7-ol Esters and Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4] Within this important class of heterocycles, 2-phenylquinolines are of particular interest, with derivatives being explored as potent inhibitors of biological targets like the insulin-like growth factor-I receptor (IGF-IR).[5]

2-Phenylquinolin-7-ol serves as a critical intermediate, possessing a phenolic hydroxyl group at the C-7 position that is ripe for chemical modification. The synthesis of its ester and ether derivatives is a key strategy employed by medicinal chemists to modulate the parent molecule's physicochemical properties. These modifications can enhance metabolic stability, improve cell permeability, alter solubility, and fine-tune biological activity, making this guide essential for researchers in drug discovery and organic synthesis.

This document provides an in-depth guide to the synthesis of the this compound core, followed by detailed, field-proven protocols for its derivatization into esters (via O-acylation) and ethers (via O-alkylation).

Part 1: Synthesis of the this compound Core

The construction of the 2-phenylquinoline ring system can be achieved through several classic named reactions. The choice of method often depends on the availability of starting materials. The Doebner-von Miller and Combes syntheses are particularly well-suited for generating the required substitution pattern.

Causality Behind Synthetic Choices:
  • Doebner-von Miller Reaction: This is a flexible method for preparing 2-substituted quinolines.[6][7] It involves the reaction of an aniline (in this case, 3-aminophenol) with an α,β-unsaturated aldehyde or ketone. The reaction proceeds via a Michael addition followed by cyclization and aromatization. Using cinnamaldehyde as the carbonyl partner directly installs the phenyl group at the 2-position.

  • Combes Synthesis: This reaction condenses an arylamine with a β-diketone under acidic conditions.[7][8] For our target molecule, 3-aminophenol would be reacted with benzoylacetone. The initial condensation forms an enamine, which then undergoes acid-catalyzed cyclodehydration to yield the quinoline core.[9]

G cluster_SM Starting Materials cluster_Reactions Core Synthesis Reactions A 3-Aminophenol R1 Doebner-von Miller Reaction A->R1 R2 Combes Synthesis A->R2 B Cinnamaldehyde (for Doebner-von Miller) B->R1 C Benzoylacetone (for Combes) C->R2 P This compound R1->P R2->P

Figure 1: Primary synthetic routes to the this compound core.

Part 2: Synthesis of this compound Esters (O-Acylation)

The conversion of the phenolic hydroxyl group of this compound into an ester is a straightforward O-acylation reaction. This is typically achieved by reacting the phenol with a highly reactive carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Mechanistic Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. The presence of a base (e.g., pyridine or triethylamine) is crucial for two reasons:

  • It deprotonates the phenol, forming a more nucleophilic phenoxide ion.

  • It neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

G Start This compound + Acyl Chloride/Anhydride Step1 Add Base (e.g., Pyridine, TEA) in inert solvent (DCM) Start->Step1 Step2 Stir at 0 °C to RT (Monitor by TLC) Step1->Step2 Step3 Aqueous Workup (Wash with H2O, brine) Step2->Step3 Step4 Dry (Na2SO4), Concentrate Step3->Step4 End Purify by Column Chromatography or Recrystallization Step4->End Product 2-Phenylquinolin-7-yl Ester End->Product

Figure 2: General workflow for the O-acylation of this compound.

Protocol: Synthesis of 2-Phenylquinolin-7-yl Benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 eq) dropwise. Rationale: Pyridine acts as both the base and a nucleophilic catalyst.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.2 eq) dropwise via syringe. A precipitate (pyridinium hydrochloride) may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). Rationale: The aqueous washes remove the pyridinium salt and any excess pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% Ethyl Acetate in Hexanes) or by recrystallization to afford the pure 2-Phenylquinolin-7-yl benzoate.

ParameterConditionRationale
Stoichiometry Phenol:Base:Acyl Chloride = 1:2:1.2Excess base ensures complete reaction and neutralization. Slight excess of acylating agent drives the reaction to completion.
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction. Room temperature is sufficient for the reaction to proceed to completion.
Solvent Anhydrous DCMInert solvent that provides good solubility for reactants. Anhydrous conditions prevent hydrolysis of the acid chloride.
Typical Yield 85-95%This is a high-yielding and reliable transformation.

Part 3: Synthesis of this compound Ethers (O-Alkylation)

The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Mechanistic Principle: Williamson Ether Synthesis

The success of this Sₙ2 reaction hinges on several factors:

  • Base Selection: A suitable base is required to fully deprotonate the phenol. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures.

  • Alkylating Agent: Primary alkyl halides are the best electrophiles as they are unhindered and less prone to undergoing competing E2 elimination reactions.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred as they solvate the cation but not the nucleophile, accelerating the rate of the Sₙ2 reaction.

It is important to note that while related quinolin-2(1H)-one systems can sometimes yield mixtures of N- and O-alkylated products, the alkylation of hydroxyquinolines like the target molecule typically proceeds with high regioselectivity at the more nucleophilic oxygen atom.[10][11]

G Start This compound Step1 Add Base (e.g., NaH, K2CO3) in polar aprotic solvent (DMF) Start->Step1 Step2 Stir at RT (Formation of Phenoxide) Step1->Step2 Step3 Add Alkyl Halide (e.g., CH3I, BnBr) Step2->Step3 Step4 Stir at RT or Heat (Monitor by TLC) Step3->Step4 Step5 Aqueous Workup (Quench, Extract) Step4->Step5 End Purify by Column Chromatography Step5->End Product 7-Alkoxy-2-phenylquinoline End->Product

Figure 3: General workflow for the O-alkylation of this compound.

Protocol: Synthesis of 7-Methoxy-2-phenylquinoline

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether or Ethyl Acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C.

  • Phenoxide Formation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Evolution of H₂ gas should be observed. Rationale: This two-step process ensures the complete formation of the sodium phenoxide salt.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate or Diethyl Ether (3x). Combine the organic extracts and wash with water (2x) and brine (1x). Rationale: The water quench destroys any unreacted NaH. The washes remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 7-Methoxy-2-phenylquinoline.

ParameterConditionRationale
Stoichiometry Phenol:Base:Alkyl Halide = 1:1.5:1.2Excess base ensures complete deprotonation. A slight excess of the alkylating agent ensures full conversion of the phenoxide.
Temperature 0 °C to Room TempCooling during additions of the phenol and alkyl halide controls the reaction rate. The reaction typically proceeds efficiently at room temperature.
Solvent Anhydrous DMFA polar aprotic solvent that is ideal for Sₙ2 reactions and effectively dissolves the intermediate phenoxide salt.
Typical Yield 80-90%The Williamson ether synthesis is generally a robust and high-yielding reaction for unhindered substrates.

References

  • ResearchGate. (2025). Synthesis of 2-Phenylquinoline and its Derivatives by Multicomponent Reaction of Aniline, Benzylamine, Alcohols, and CCl 4 Catalyzed by FeCl 3 ·6H 2 O.
  • PubMed. (n.d.). Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PubMed. (2008). Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors.
  • NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
  • PMC. (n.d.). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity.
  • ResearchGate. (2025). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives.
  • Jetir.Org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES.
  • Author manuscript. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one. Available at:

  • PMC. (n.d.). Quinoline: A versatile heterocyclic.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • ResearchGate. (2025). Studies on the alkylation of quinolin-2(1H)-one derivatives.
  • Future Science. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • ResearchGate. (2025). Glycoconjugates of Quinolines: Application in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Use of 2-Phenylquinolin-7-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a detailed guide for researchers on the utilization of 2-Phenylquinolin-7-ol, a representative of the 2-phenylquinoline class, in kinase inhibition assays. We focus on the Insulin-like Growth Factor-1 Receptor (IGF-1R), a target for which derivatives of this scaffold have shown potent inhibitory activity.[2] This guide explains the underlying scientific principles, offers detailed, field-proven protocols for in vitro screening, and provides a framework for data interpretation and subsequent research steps.

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

The search for specific and potent kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, making them central nodes in signaling pathways. The mitogen-activated protein kinase (MAPK) cascade is one such critical pathway where kinases play a pivotal role.[3]

The quinoline and quinazoline cores are frequently utilized in the design of kinase inhibitors due to their structural properties, which allow for favorable interactions within the ATP-binding pocket of these enzymes.[4][5][6] The 2-phenylquinoline framework, in particular, serves as a valuable scaffold. While this compound itself is a foundational chemical entity, its derivatives have been successfully developed into potent inhibitors of key oncogenic kinases. A notable example is the development of 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines, which demonstrate potent and specific inhibition of IGF-1R, a receptor tyrosine kinase implicated in tumor growth and survival.[2]

This application note uses this compound as a model compound to establish and validate a robust kinase inhibition assay targeting IGF-1R, providing researchers with the necessary protocols to explore this chemical space for novel drug candidates.

Scientific Principle: ATP-Competitive Kinase Inhibition

The majority of small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The 2-phenylquinoline scaffold is designed to mimic the adenine region of ATP, establishing key hydrogen bond interactions with the "hinge" region of the kinase domain. The appended phenyl group can then be functionalized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value signifies a more potent inhibitor.

cluster_0 Kinase Active Site Kinase Kinase Enzyme Product Phosphorylated Substrate + ADP Kinase->Product Catalyzes ATP_Site ATP Binding Pocket ATP ATP ATP->Kinase Binds Inhibitor This compound (ATP Competitor) Inhibitor->ATP_Site Blocks Binding prep 1. Reagent Prep (Buffer, ATP, Enzyme, Substrate, Inhibitor) plate 2. Assay Plating (Add Inhibitor, Enzyme, Substrate) prep->plate initiate 3. Initiate Reaction (Add ATP) plate->initiate incubate1 4. Kinase Reaction (Incubate at RT) initiate->incubate1 stop 5. Stop & ADP Depletion (Add ADP-Glo™ Reagent) incubate1->stop incubate2 6. Depletion Incubation stop->incubate2 detect 7. Signal Generation (Add Kinase Detection Reagent) incubate2->detect incubate3 8. Signal Incubation detect->incubate3 read 9. Read Luminescence incubate3->read

Figure 2: Step-by-step workflow for the in vitro kinase assay.

Materials and Reagents
  • Enzyme: Recombinant Human IGF-1R, active (e.g., SignalChem, Cat# I08-11G)

  • Substrate: Poly (Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, Cat# P0275)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)

  • Test Compound: this compound, dissolved in 100% DMSO

  • Control Inhibitor: Staurosporine (dissolved in 100% DMSO)

  • Buffer Components: Tris-HCl, MgCl₂, DTT, Brij-35

  • Plates: White, opaque, 384-well assay plates (e.g., Corning, Cat# 3570)

  • Multichannel pipettes, reagent reservoirs, and a plate reader capable of measuring luminescence.

Reagent Preparation
  • Kinase Buffer (1X):

    • 40 mM Tris-HCl, pH 7.5

    • 20 mM MgCl₂

    • 0.1 mg/mL Brij-35

    • Prepare fresh before use: Add 2 mM DTT.

    • Rationale: This buffer provides the optimal pH, ionic strength, and reducing environment for kinase activity.

  • Test Compound (this compound) Dilution Series:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration curve (e.g., 10 mM down to 0.5 µM). This will be your 100X plate-ready stock.

    • Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC50. Starting at a high concentration in pure DMSO is standard practice for compound handling.

  • 2X IGF-1R Enzyme Solution:

    • Dilute the recombinant IGF-1R stock to a final concentration of 4 ng/µL in 1X Kinase Buffer.

    • Rationale: The 2X concentration accounts for the 1:1 dilution when added to the assay well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • 2X Substrate/ATP Solution:

    • In 1X Kinase Buffer, prepare a solution containing:

      • 100 µg/mL Poly (Glu, Tyr) substrate

      • 20 µM ATP

    • Rationale: The ATP concentration is typically set near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

Assay Procedure

Perform all additions in a 384-well plate. Final assay volume is 10 µL.

  • Compound Addition:

    • Add 100 nL of the 100X compound serial dilutions to the appropriate wells.

    • For "Max Activity" (0% inhibition) control wells, add 100 nL of 100% DMSO.

    • For "No Enzyme" (100% inhibition) control wells, add 100 nL of 100% DMSO.

  • Enzyme Addition:

    • Add 5 µL of 1X Kinase Buffer to the "No Enzyme" control wells.

    • Add 5 µL of the 2X IGF-1R Enzyme Solution to all other wells.

    • Mix the plate by gentle shaking for 1 minute.

  • Reaction Initiation:

    • Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

    • Mix the plate by gentle shaking for 1 minute.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Incubate at room temperature for 40 minutes.

    • Rationale: This reagent stops the kinase reaction and contains luciferase to eliminate any remaining unconsumed ATP, which would otherwise create background signal.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to all wells.

    • Incubate at room temperature for 30 minutes.

    • Rationale: This reagent contains Ultra-Pure Kinase-Specific Luciferase, which converts the ADP produced by the kinase into a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the signal from the control wells (Max Activity and No Enzyme).

    • Normalize the data using the following formula for each well: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • Determine IC50 Value:

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of the inhibitor at which the response is halfway between the bottom and top plateaus of the curve. [7]

Conclusion and Future Directions

This guide provides a comprehensive framework for utilizing this compound as a representative scaffold in kinase inhibition assays, specifically targeting IGF-1R. A robust protocol for an in vitro, luminescence-based assay is detailed, enabling researchers to determine the compound's potency (IC50).

Upon successful validation of the assay and determination of a baseline IC50 for the parent scaffold, researchers can proceed with several critical next steps:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of this compound to identify modifications that improve potency and selectivity. [2]* Kinase Selectivity Profiling: Screen active compounds against a panel of other kinases to determine their selectivity profile, a crucial step in predicting off-target effects. [8]* Cell-Based Assays: Progress lead compounds into cell-based assays to confirm their activity in a more biologically relevant context. This includes measuring the inhibition of IGF-1R autophosphorylation in cancer cell lines that are dependent on this signaling pathway. [2][9] By following these protocols and principles, researchers can effectively leverage the 2-phenylquinoline scaffold to discover and develop novel and potent kinase inhibitors for therapeutic applications.

References

  • Title: Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors Source: PubMed URL: [Link]

  • Title: Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC Source: NCBI URL: [Link]

  • Title: Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed Source: PubMed URL: [Link]

  • Title: 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC Source: NCBI URL: [Link]

  • Title: Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC Source: NCBI URL: [Link]

  • Title: Design, synthesis and biological evaluation of 2H-o[2][10]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC Source: NCBI URL: [Link]

  • Title: Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview Source: YouTube URL: [Link]

  • Title: The Dose-response curve for the Compound 1a with IC 50 102.6 € 1.16 lM,... Source: ResearchGate URL: [Link]

  • Title: Drug Discovery - Inhibitor Source: chemical-kinomics URL: [Link]

  • Title: Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hematologic malignancies - PubMed Source: PubMed URL: [Link]

  • Title: In vitro NLK Kinase Assay - PMC Source: NCBI URL: [Link]

  • Title: Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies Source: MDPI URL: [Link]

  • Title: In vitro kinase assay Source: protocols.io URL: [Link]

  • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases Source: NIH URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 2-Phenylquinolin-7-ol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #SOL-PQ7-001 Subject: Troubleshooting aqueous solubility for biological assays and formulation. Status: Open Support Tier: Senior Application Scientist[1][2]

Executive Summary

You are encountering precipitation or low solubility with 2-Phenylquinolin-7-ol (2-PQ-7-OH).[1][2] This is a classic "brick dust" molecule challenge. Its planar structure promotes strong


 stacking (high crystal lattice energy), while its lipophilic phenyl-quinoline core (LogP 

3.0–3.[1][2]5) resists hydration.[1][2]

However, this molecule is amphoteric .[1][2] It possesses two "chemical handles"—a basic quinoline nitrogen and an acidic phenolic hydroxyl—that allow for pH-dependent solubilization.[1][2][3]

This guide provides three validated protocols to overcome these limitations, moving from simple in vitro adjustments to advanced in vivo formulations.

Part 1: Physicochemical Assessment

Before attempting a protocol, understand the mechanism of failure.[1]

PropertyValue (Est.)Implication for Solubility
pKa (Basic) ~4.5 – 5.0The quinoline nitrogen protonates at pH < 4.[1][2]5.
pKa (Acidic) ~9.0 – 9.5The phenolic -OH deprotonates at pH > 9.[1][2]5.
LogP ~3.2Moderate lipophilicity; requires cosolvents or surfactants.[1][2]
Morphology Planar/CrystallineHigh lattice energy requires energy (heat/solvents) to break.[1][2]

The "Insolubility Valley" (Critical Warning): At physiological pH (7.4), 2-PQ-7-OH exists primarily in its neutral, unionized form .[1][2] This is the point of minimum solubility. Diluting a DMSO stock directly into PBS (pH 7.[1][2]4) without additives will almost guarantee precipitation.[1][2]

Part 2: Troubleshooting Protocols
Protocol A: The "DMSO Crash" Fix (In Vitro Assays)

Use this for cellular assays or biochemical screens where <1% DMSO is tolerated.

The Problem: You dissolve the compound in 100% DMSO, then spike it into media. It turns cloudy immediately.[1][2] The Fix: Use a ternary solvent system to lower the dielectric constant of the water before the compound hits it.

Step-by-Step:

  • Prepare Stock: Dissolve 2-PQ-7-OH in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Intermediate Dilution (Critical Step): Do not add DMSO stock directly to media.[1][2] Instead, create a 10x working solution in PEG-400 or Propylene Glycol .[1][2]

    • Mix: 10 µL DMSO Stock + 90 µL PEG-400.[1][2]

  • Final Dilution: Slowly add the PEG/DMSO mix to your aqueous buffer/media with vortexing.

    • Result: The PEG acts as a bridge, preventing the immediate "crashing out" of the hydrophobic molecules.

Protocol B: pH Manipulation (Chemical Biology)

Use this if your assay can tolerate non-neutral pH.[1]

Since 2-PQ-7-OH is amphoteric, you can drive solubility by moving away from pH 7.[1][2]

  • Acidic Route (pH < 4): Use 0.1 M Acetic Acid or HCl.[1][2] The quinoline nitrogen becomes cationic (

    
    ), drastically increasing water solubility.[1][2][3]
    
  • Basic Route (pH > 10): Use 0.1 M NaOH or Tris (pH 10).[1][2] The phenol becomes anionic (

    
    ), increasing solubility.[1][2]
    

Note: If you must return to pH 7.4, the compound will precipitate unless a solubilizing agent (like Cyclodextrin, see Protocol C) is present to "catch" the neutral molecules as they form.

Protocol C: Cyclodextrin Complexation (In Vivo / High Concentration)

Use this for animal dosing or when high concentrations (>1 mg/mL) are required at neutral pH.[1]

Mechanism: The hydrophobic phenyl-quinoline core inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Recommended Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutylether-

-CD (SBE-

-CD).[1][2]

Workflow:

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in sterile water or saline.[1][2]
    
  • Acidification (The "pH-Shift" Trick):

    • Suspend 2-PQ-7-OH in the CD solution.[1][2] It will likely remain cloudy.[1][2]

    • Drop the pH to ~3.0 using 1N HCl.[1][2] The compound will dissolve (ionization).[1][2]

  • Equilibration: Stir for 30 minutes. The CD cavity will begin to capture the drug.[1][2]

  • Neutralization: Slowly adjust pH back to 7.4 using NaOH.

    • Why this works: As the pH rises, the neutral drug forms.[1] Instead of precipitating, it preferentially partitions into the nearby CD cavities.[1]

  • Filtration: Filter sterilize (0.22 µm).

Part 3: Visualizing the Strategy

The following diagram illustrates the decision logic for solubilizing this compound based on your specific application constraints.

SolubilityStrategy Start Start: this compound (Insoluble Solid) Check_pH Can assay tolerate extreme pH (<4 or >10)? Start->Check_pH Yes_pH Adjust pH Check_pH->Yes_pH Yes No_pH Is DMSO/PEG tolerated? Check_pH->No_pH No (Must be pH 7.4) Acidic pH < 4 (Protonate Quinoline N) Yes_pH->Acidic Basic pH > 10 (Deprotonate Phenol OH) Yes_pH->Basic Result_Soluble Soluble Stable Solution Acidic->Result_Soluble Basic->Result_Soluble Yes_Cosolvent Use Cosolvent System No_pH->Yes_Cosolvent Yes (In Vitro) No_Cosolvent Requires Inert/In Vivo Vehicle? No_pH->No_Cosolvent No (Sensitive Cells/Animals) Protocol_A Protocol A: DMSO Stock -> PEG-400 -> Buffer (Prevents Crash) Yes_Cosolvent->Protocol_A Protocol_A->Result_Soluble Protocol_C Protocol C: Cyclodextrin Complexation (HP-beta-CD) No_Cosolvent->Protocol_C Use Encapsulation Protocol_C->Result_Soluble

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay tolerance for pH and organic solvents.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a fine precipitate after 2 hours, even with 1% DMSO. Why? A: This is "Ostwald Ripening." Small amorphous aggregates formed initially are thermodynamically unstable and slowly rearrange into larger, stable crystals.[1][2]

  • Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% to your buffer.[1][2] This prevents the crystal lattice from growing.[1][2]

Q: Can I use sonication to dissolve it? A: Sonication helps break up large chunks (increasing surface area), but it does not change the thermodynamic solubility of the compound. If you exceed the solubility limit, it will re-precipitate once the heat from sonication dissipates.[1] Use sonication only to aid the dissolution into the DMSO stock or the Cyclodextrin vehicle.[1]

Q: Why does the solution turn yellow at low pH? A: This is normal. The quinoline ring system is a chromophore.[1][2] Protonation of the nitrogen (forming the quinolinium ion) alters the conjugation of the


-system, often causing a bathochromic shift (color change) to yellow. This confirms you have successfully ionized the molecule.[1][2]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135426866, 7-Hydroxyquinoline. Retrieved from [Link][1]

    • Grounding: Provides comparative pKa data (5.48 / 8.85) and solubility baselines for the core scaffold.
  • Grounding: Validates the pH-dependent solubility strategy for quinoline derivatives (protonation of N vs deproton
  • Jansook, P., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link][1]

    • Grounding: Supports the use of Cyclodextrins (HP-beta-CD) for solubilizing hydrophobic drug molecules.[1][2]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 2-Phenylquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS analysis of 2-Phenylquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you ensure the accuracy, reproducibility, and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why should I be concerned about them when analyzing this compound?

Answer: The "matrix" refers to all components in your sample other than the analyte of interest, this compound.[1] In bioanalysis, this includes salts, lipids, proteins, and metabolites from plasma, urine, or tissue homogenates. Matrix effects are the alteration of your analyte's ionization efficiency due to these co-eluting matrix components, leading to either ion suppression or enhancement.[2]

Troubleshooting Guide

Q2: My this compound signal is significantly lower in my plasma samples compared to my calibration standards prepared in pure solvent. What is the likely cause?

Answer: This is a classic sign of ion suppression , the most common form of matrix effect.[1] The cause is competition in the electrospray ionization (ESI) source. When your this compound molecule elutes from the LC column, it arrives at the ESI probe tip simultaneously with numerous other endogenous molecules from the plasma matrix. These matrix components compete for the available charge and space at the droplet surface during evaporation, reducing the efficiency with which this compound can form gas-phase ions.[3] This leads to a lower signal detected by the mass spectrometer.

The diagram below illustrates this competitive process in the ESI source.

IonSuppression cluster_source ESI Droplet Surface cluster_gas Gas Phase Analyte This compound Charge Surface Charge Analyte->Charge Competes for Matrix Matrix Components (e.g., Phospholipids) Matrix->Charge Competes for Ion_Analyte [Analyte+H]+ Charge->Ion_Analyte Successful Ionization (Reduced) Ion_Matrix [Matrix+H]+ Charge->Ion_Matrix Successful Ionization (High) PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Piece Mixer Column->T_Piece Column Eluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Piece Constant Flow of Analyte MS Mass Spectrometer T_Piece->MS Troubleshooting_Flowchart Start Problem: Inconsistent Quantification or Low Signal PCI Perform Post-Column Infusion (PCI) Experiment Start->PCI Check_ME Matrix Effect (ME) Confirmed at Analyte RT? PCI->Check_ME Optimize_SP Optimize Sample Prep (PPT -> LLE -> SPE) Check_ME->Optimize_SP Yes No_ME No Significant ME. Check other parameters (e.g., stability). Check_ME->No_ME No Re_evaluate Re-evaluate ME with PCI Optimize_SP->Re_evaluate Check_ME2 ME Still Present? Re_evaluate->Check_ME2 Optimize_LC Optimize Chromatography (Gradient, Column) Check_ME2->Optimize_LC Yes Use_IS Implement Stable Isotope Labeled Internal Standard Check_ME2->Use_IS No, ME is minimized Optimize_LC->Use_IS End Method Validated Use_IS->End

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 2-Phenylquinolin-7-ol and its Carbaldehyde Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant therapeutic potential.[1] This guide provides a detailed comparative analysis of the anticancer activities of two closely related 2-phenylquinoline derivatives: 2-Phenylquinolin-7-ol and its carbaldehyde analog, 2-phenylquinoline-7-carbaldehyde. While direct comparative studies on these specific molecules are not extensively available in the current literature, this document will synthesize existing data on similar quinoline-based compounds to provide a predictive comparison of their potential efficacy and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of many synthetic drugs with a broad range of pharmacological activities.[2] In the context of cancer, these compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][4] The substitution pattern on the quinoline ring is a critical determinant of its biological activity, with modifications at the C2, C4, and C7 positions being of particular interest.[5] This guide focuses on the comparison of a hydroxyl (-OH) versus a carbaldehyde (-CHO) group at the C7 position of the 2-phenylquinoline core structure.

Synthesis of this compound and its Carbaldehyde Analog

The synthesis of these compounds is a crucial first step in their evaluation. While various methods exist for the synthesis of quinoline derivatives, here we outline established protocols.

Synthesis of this compound

A common method for the synthesis of 7-hydroxyquinolines involves a one-pot, three-component reaction.[6] A practical synthetic route to 7-hydroxyquinoline can be achieved from 3-N-tosylaminophenol.[7] For the 2-phenyl substituted analog, a similar multi-step synthesis starting from appropriate precursors can be envisioned.

Synthesis of 2-Phenylquinoline-7-carbaldehyde

The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinolines.[8]

Experimental Protocol: Vilsmeier-Haack Reaction for 2-Phenylquinoline-7-carbaldehyde [8]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring. The reaction is highly exothermic and should be performed with caution. The mixture is stirred at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 2-Phenylquinoline: A solution of 2-phenylquinoline in an anhydrous solvent such as dichloromethane (DCM) is added dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is slowly warmed to room temperature and then refluxed (approximately 40-50°C). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured onto crushed ice to hydrolyze the intermediate. The mixture is then neutralized with a saturated sodium bicarbonate solution.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., DCM or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G cluster_synthesis Synthesis of 2-Phenylquinoline-7-carbaldehyde DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier 0°C Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reaction TwoPQ 2-Phenylquinoline TwoPQ->Intermediate Product 2-Phenylquinoline-7-carbaldehyde Intermediate->Product Hydrolysis

Caption: Synthetic workflow for 2-Phenylquinoline-7-carbaldehyde via the Vilsmeier-Haack reaction.

Comparative Anticancer Activity: A Predictive Analysis

Due to the lack of direct comparative experimental data, we will infer the potential anticancer activities based on established structure-activity relationships (SAR) of quinoline derivatives.

The Role of the C7 Substituent

Studies on various quinoline derivatives have indicated that the nature of the substituent at the C7 position can significantly influence their anticancer potency.[5] For instance, the presence of a hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can be crucial for activity.[9] On the other hand, a carbaldehyde group is an electrophilic moiety that can potentially react with nucleophilic residues in target proteins, leading to covalent inhibition.

Predicted Cytotoxicity (IC50 Values)

While specific IC50 values for this compound and its carbaldehyde analog against a panel of cancer cell lines are not available in the reviewed literature, we can look at related compounds for an estimation. For many classes of anticancer compounds, the introduction of a reactive aldehyde group can enhance cytotoxicity compared to a hydroxyl group. However, this is not a universal rule and is highly dependent on the specific biological target and the overall molecular context.

Table 1: Hypothetical Comparative IC50 Values (µM) of this compound and its Carbaldehyde Analog

CompoundCancer Cell LinePredicted IC50 (µM)Rationale
This compoundMCF-7 (Breast)5 - 15Based on the activity of similar hydroxy-substituted quinolines.
2-Phenylquinoline-7-carbaldehydeMCF-7 (Breast)1 - 10The electrophilic nature of the aldehyde may lead to enhanced reactivity and potency.
This compoundA549 (Lung)10 - 25General activity profile of quinolines against lung cancer cell lines.
2-Phenylquinoline-7-carbaldehydeA549 (Lung)5 - 15Potential for increased activity due to the carbaldehyde group.
This compoundHCT116 (Colon)8 - 20Based on the known activity of quinoline derivatives against colon cancer cells.
2-Phenylquinoline-7-carbaldehydeHCT116 (Colon)3 - 12The aldehyde functionality may improve interaction with cellular targets.

Note: The IC50 values presented in this table are predictive and not based on direct experimental evidence. They are intended to guide future experimental design.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Quinoline derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.[3][4]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. It is anticipated that both this compound and its carbaldehyde analog will induce apoptosis in cancer cells. The presence of the carbaldehyde group in the analog might lead to a more potent induction of apoptosis due to its potential to generate reactive oxygen species (ROS) or to form covalent adducts with key apoptotic proteins.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Culture and Treatment: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the test compounds (this compound and 2-phenylquinoline-7-carbaldehyde) for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

G cluster_apoptosis Apoptosis Induction Pathway Compound Quinoline Derivative ROS ROS Generation Compound->ROS Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A generalized signaling pathway for quinoline-induced apoptosis.

Cell Cycle Arrest

Many anticancer agents, including quinoline derivatives, can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[3][10] It is plausible that both compounds will induce cell cycle arrest, although the specific phase of arrest may differ. The carbaldehyde analog, with its potential for greater reactivity, might induce a more pronounced cell cycle block.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Similar to the apoptosis assay, cancer cells are treated with the test compounds.

  • Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

G cluster_cellcycle Cell Cycle Progression cluster_intervention Quinoline Derivative Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest M->G1

Caption: A diagram illustrating the potential for quinoline derivatives to induce G2/M cell cycle arrest.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anticancer potential of this compound and its carbaldehyde analog. Based on the principles of structure-activity relationships, it is hypothesized that the carbaldehyde derivative may exhibit enhanced cytotoxicity and a more potent induction of apoptosis and cell cycle arrest compared to its hydroxyl counterpart. However, it is imperative to underscore that these are predictions that require rigorous experimental validation.

Future research should focus on the direct, side-by-side experimental comparison of these two compounds against a diverse panel of cancer cell lines. Such studies will provide definitive data on their relative potencies and elucidate the specific molecular mechanisms underlying their anticancer activities. This will be a critical step in determining their potential as lead compounds for the development of novel and effective cancer therapies.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). Retrieved from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 164, 344-356. (2019). [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2935-2954. (2019). [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 101, 117681. (2024). [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers, 12(9), 2475. (2020). [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 30066-30087. (2020). [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918506. (2022). [Link]

  • Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 3. (2022). [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(2), 765-779. (2022). [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(18), 3339. (2019). [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 101, 117681. (2024). [Link]

  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. Molecules, 24(23), 4286. (2019). [Link]

  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. European Journal of Medicinal Chemistry, 40(8), 792-797. (2005). [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
  • Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Journal of Computer-Aided Molecular Design, 17(2-4), 119-130. (2003). [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 10(49), 29339-29350. (2020). [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). [Link]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic & Medicinal Chemistry, 25(16), 4417-4427. (2017). [Link]

  • 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation. Tetrahedron Letters, 55(40), 5569-5572. (2014). [Link]

  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2022). [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, 83(15), 8344-8352. (2018). [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 26(11), 3189. (2021). [Link]

  • Structure Activity Relationships. (n.d.). DrugDesign.org. Retrieved from [Link]

  • Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. (2015). [Link]

  • Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187222. (2023). [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6598. (2022). [Link]

  • One-Pot Preparation of 7-Hydroxyquinoline. (2007). [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications, 2017, 7860146. (2017). [Link]

  • Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. (2023). [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5468. (2023). [Link]

Sources

A Comparative Guide to the Cross-Validation of 2-Phenylquinolin-7-ol Purity by HPLC and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. For novel therapeutic agents and key intermediates like 2-Phenylquinolin-7-ol, a robust analytical strategy is not just a regulatory expectation but a cornerstone of product safety and efficacy. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent cross-validation of the data, empowering researchers, scientists, and drug development professionals with the insights to make informed analytical decisions.

The Significance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination, no matter how robust, carries an inherent risk of overlooking impurities that may not be amenable to that specific method. A more rigorous and scientifically sound approach is the use of orthogonal methods—techniques that rely on different physicochemical principles of separation and detection. This cross-validation strategy provides a more comprehensive and trustworthy purity profile. High-Performance Liquid Chromatography (HPLC), a separative technique, and quantitative Nuclear Magnetic Resonance (qNMR), a spectroscopic method, represent an ideal orthogonal pairing for the purity assessment of small molecules like this compound.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Causality in HPLC Method Development

The selection of a C18 stationary phase is a strategic one; these columns are widely used and offer excellent hydrophobic separation capabilities for a broad range of compounds.[1] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between retention of the polar analyte and efficient elution. The acidic pH of the buffer is crucial for suppressing the ionization of the phenolic hydroxyl group in this compound, thereby ensuring a sharp, symmetrical peak shape. The detection wavelength is selected based on the UV absorbance maximum of the quinoline chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC Purity Determination

Instrumentation and Consumables:

  • HPLC System with a UV/Vis Detector (e.g., SHIMADZU LC-20AD Prominence)[2]

  • Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • 0.45 µm Syringe Filters

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent as the standard to a similar concentration.[2]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Programmed based on the UV spectrum of this compound (typically in the range of 220-280 nm for quinoline derivatives).

  • Data Analysis: The purity of the sample is determined by the area percentage method. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all observed peaks.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_injection Inject into HPLC prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calculation Purity Calculation (Area %) data_integration->data_calculation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assignment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[4] Unlike HPLC, which relies on a reference standard of the same compound, qNMR allows for the quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[5] This makes it an "absolute" quantification technique.

Causality in qNMR Method Development

The choice of a deuterated solvent is critical; it must fully dissolve both the analyte and the internal standard without its residual signals overlapping with the signals of interest. For a polar phenolic compound like this compound, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for a wide range of organic molecules.[6] The selection of the internal standard is equally important. It must be of high, certified purity, stable, non-reactive with the analyte, and possess signals in a region of the ¹H NMR spectrum that are well-resolved from the analyte's signals.[7] A certified reference material (CRM) like potassium hydrogen phthalate is a suitable candidate for phenolic compounds, with its aromatic protons resonating in a distinct region of the spectrum.[8]

Experimental Protocol: qNMR Purity Determination

Instrumentation and Consumables:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision Analytical Balance

  • NMR Tubes

  • This compound sample

  • Certified Reference Material (CRM) as internal standard (e.g., Potassium Hydrogen Phthalate)

  • Deuterated Solvent (e.g., DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficiently long relaxation delay (D1), typically 5-7 times the longest spin-lattice relaxation time (T1) of the signals of interest.

      • A 90° pulse angle to maximize signal intensity.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh CRM Standard weigh_standard->dissolve acquire_spectrum Acquire Quantitative ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Phase & Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity Cross_Validation Analyte This compound Sample HPLC HPLC Purity Analysis Analyte->HPLC qNMR qNMR Purity Analysis Analyte->qNMR Result_HPLC Purity Value A HPLC->Result_HPLC Result_qNMR Purity Value B qNMR->Result_qNMR Comparison Compare A and B Result_HPLC->Comparison Result_qNMR->Comparison Conclusion Confident Purity Assignment Comparison->Conclusion

Sources

comparing the fluorescence properties of 2-Phenylquinolin-7-ol and fluorescein

[1]

Executive Summary

This technical guide provides a rigorous comparison between Fluorescein , the industry-standard xanthene fluorophore, and 2-Phenylquinolin-7-ol , a specialized hydroxyquinoline derivative. While Fluorescein is ubiquitous due to its high quantum yield and visible-light excitability, this compound offers unique photophysical properties governed by Excited-State Proton Transfer (ESPT) and solvatochromism .[1]

Key Distinction:

  • Fluorescein operates via a resonance-stabilized anionic mechanism, ideal for high-brightness tagging in physiological buffers.[1]

  • This compound functions as a photoacid and environmental probe, exhibiting a massive Stokes shift and sensitivity to local proton environments, making it suitable for ratiometric sensing and studying solvation dynamics.[1]

Fundamental Photophysics

Mechanism of Action[1][2][3][4]

To understand the utility of these probes, one must analyze their excited-state dynamics.

Fluorescein (Resonance Fluorescence): Fluorescein exists in a pH-dependent equilibrium.[1] Under physiological conditions (pH 7.4), the dianionic form dominates.[1] Upon excitation at 490 nm, the rigid tricyclic structure minimizes non-radiative decay, resulting in a high quantum yield (


1

This compound (ESPT & Photoacidity): This molecule belongs to the 7-hydroxyquinoline (7-HQ) family.[1][2] The phenolic proton at position 7 is weakly acidic in the ground state (


  • In Aprotic Solvents: Emits from the locally excited (LE) enol state (Blue/UV emission).[1]

  • In Protic Solvents (e.g., Water/MeOH): Rapidly transfers a proton to the solvent (ESPT), forming an excited keto-type phototautomer or anion.[1] This species emits at a significantly longer wavelength (Green/Yellow), resulting in a giant Stokes shift (>100 nm).[1]

Jablonski Diagram Comparison[1]

Photophysicscluster_FluoresceinFluorescein (Resonance)cluster_QuinolineThis compound (ESPT)F_S0S0 (Ground)F_S1S1 (Excited)F_S0->F_S1Abs (490 nm)F_EmEmission (525 nm)F_S1->F_EmFluorF_Em->F_S0Q_S0S0 (Enol)Q_S1S1 (Enol)*Q_S0->Q_S1Abs (~350 nm)Q_PTProton Transfer(ESPT)Q_S1->Q_PTProtic SolventQ_Em_EnolEm (Blue)Q_S1->Q_Em_EnolAproticQ_S1_KS1 (Tautomer)*Q_PT->Q_S1_KQ_Em_KetoEm (Green)Q_S1_K->Q_Em_KetoLarge Stokes Shift

Figure 1: Comparative Jablonski diagrams. Fluorescein follows a direct excitation-emission path.[1] this compound undergoes an excited-state reaction (ESPT) in protic media, altering its emission species.

Technical Comparison Data

The following data contrasts the physicochemical properties. Note that values for the quinoline derivative are derived from the 7-hydroxyquinoline core class behavior, adjusted for the bathochromic shift of the 2-phenyl group.

FeatureFluorescein (Dianion)This compound
Excitation Max (

)
490 nm (Visible)~340–360 nm (UV)
Emission Max (

)
525 nm (Green)~420 nm (Aprotic) / ~540 nm (Protic)
Stokes Shift Small (~25–35 nm)Large (>150 nm)
Quantum Yield (

)
0.92 (in 0.1 M NaOH)Solvent Dependent (typically 0.1–0.[1]4)
pH Sensitivity (

)
High (

)
Moderate (

), but Photoacidic
Solubility Water (High, as salt)Organic Solvents (High), Water (Low)
Photostability Low (Rapid Photobleaching)Moderate to High
Primary Application Tagging, Flow CytometrypH Sensing, Solvation Dynamics

Experimental Protocols

Preparation of Stock Solutions[1]

Causality: this compound is hydrophobic compared to fluorescein salts.[1] Proper dissolution is critical to prevent micro-precipitation which scatters light and distorts quantum yield measurements.[1]

  • Fluorescein Stock (1 mM):

    • Dissolve 3.32 mg of Fluorescein sodium salt in 10 mL of 0.1 M NaOH .

    • Note: NaOH ensures the dye is in its fully fluorescent dianion form.[1]

  • This compound Stock (1 mM):

    • Dissolve 2.21 mg (assuming MW ~221 g/mol ) in 10 mL of spectroscopic grade DMSO or Ethanol .[1]

    • Validation: Sonicate for 5 minutes. Inspect for clarity.

Solvatochromism & Stokes Shift Assay[1]

This protocol validates the ESPT mechanism of the quinoline derivative against the static behavior of fluorescein.

Workflow Diagram:

ProtocolStartStart: 10 µM DilutionsSolventsPrepare Solvents:1. Toluene (Aprotic/Non-polar)2. Acetonitrile (Aprotic/Polar)3. Ethanol (Protic)4. pH 10 Buffer (Aqueous)Start->SolventsMeasure_AbsMeasure Absorbance (300-550 nm)Normalize to OD 0.1Solvents->Measure_AbsMeasure_EmMeasure Emission(Ex @ Abs Max)Measure_Abs->Measure_EmDecisionShift > 80nm?Measure_Em->DecisionResult_ESPTConfirm ESPT Mechanism(Quinoline Behavior)Decision->Result_ESPTYesResult_ResConfirm Resonance(Fluorescein Behavior)Decision->Result_ResNo

Figure 2: Workflow to distinguish ESPT-active probes from standard resonance fluorophores.

Step-by-Step:

  • Dilution: Prepare 10 µM working solutions of both dyes in (a) Toluene, (b) Acetonitrile, and (c) Ethanol.

  • Absorbance Scan: Scan from 300 nm to 550 nm.

    • Expected: Fluorescein shows minimal shift.[1] Quinoline shows slight redshift in polar solvents.[1]

  • Emission Scan: Excite at the absorption maximum found in step 2.

  • Analysis:

    • Fluorescein: Emission remains green (~525 nm) across polar solvents; may quench in toluene.[1]

    • This compound:

      • Toluene: Blue emission (~420 nm, Enol form).[1]

      • Ethanol:[1][3] Green/Yellow emission (~540 nm, Tautomer form).[1]

      • Observation: Calculate Stokes shift.[1][4] If

        
         nm in ethanol, ESPT is confirmed.[1]
        

Applications & Suitability Guide

Application ScenarioRecommended ProbeScientific Rationale
Standard Immunofluorescence Fluorescein High brightness and visible excitation match standard laser lines (488 nm).[1]
Intracellular pH Mapping This compound The ratio of Enol (Blue) to Tautomer (Green) emission is often pH-dependent, allowing ratiometric sensing which cancels out concentration artifacts.[1]
Lipid Membrane Studies This compound Its solvatochromism allows it to report on the hydration level and polarity of the lipid bilayer interface.[1]
High-Throughput Screening Fluorescein Cost-effective and compatible with standard plate reader filter sets.[1]

References

  • Photophysics of 7-Hydroxyquinoline Deriv

    • Source: Bardez, E., et al. "Excited-state proton transfer in 7-hydroxyquinoline."[1] Journal of Physical Chemistry, 1989.[1]

    • Context: Establishes the foundational ESPT mechanism for the 7-HQ core.
    • [1]

  • Fluorescein Properties & Protocols

    • Source: Thermo Fisher Scientific.[1] "Fluorescein (FITC) Excitation and Emission Spectra."

    • Context: Standard reference for Fluorescein spectral data.[1]

  • Synthesis of Phenyl-Substituted Quinolines

    • Source: "Synthesis of 2-phenylquinolin-4(1H)-one...". Molecules, 2023.[1][5]

    • Context: Describes synthetic pathways for phenyl-substituted quinoline scaffolds, relevant for accessing the 2-phenyl deriv
  • Excited St

    • Source: Huppert, D., et al. "Time-resolved emission of the excited-state proton transfer of 7-hydroxyquinoline." Chemical Physics Letters.
    • Context: Detailed kinetic analysis of the proton transfer r
    • [1]

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylquinoline (2-PQ) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its isomer 4-phenylquinoline due to its specific planar topology and intercalation geometry. While historically recognized for antimalarial properties (analogous to quinine), recent high-impact research has repositioned 2-PQ derivatives as potent Topoisomerase II inhibitors and multidrug-resistance (MDR) reversal agents .

This guide provides a technical breakdown of the structure-activity relationship (SAR) of 2-PQ derivatives, specifically comparing their efficacy against standard-of-care anthracyclines (e.g., Doxorubicin). It synthesizes data regarding the critical C4-carboxamide vector, the role of methoxy-substitutions on the benzenoid ring, and the electronic requirements of the 2-phenyl moiety.

Part 1: The Scaffold Architecture & SAR Logic

To rationalize the biological activity, we must first map the functional vectors of the scaffold. The 2-phenylquinoline core relies on a planar aromatic system for DNA intercalation, but specificity is driven by substituents at C4, C6, C7, and the phenyl ring.

Visualizing the Pharmacophore

The following diagram illustrates the consensus SAR derived from recent cytotoxicity data against human carcinoma cell lines (HCT116, MCF-7, A549).

SAR_Architecture Core 2-Phenylquinoline Scaffold Pos4 Position C4 (Solubility/Binding Vector) Core->Pos4 Critical for Target Interaction Pos67 Positions C6 & C7 (Electronic Modulation) Core->Pos67 Modulates Cytotoxicity Pos2P 2-Phenyl Ring (Lipophilicity/Planarity) Core->Pos2P Anchors Intercalation Rule1 Rule1 Pos4->Rule1 Carboxamide/Amine Enhances DNA Affinity Rule2 Rule2 Pos67->Rule2 Electron Donors (OMe) Increase Potency Rule3 Rule3 Pos2P->Rule3 4'-F/Cl Substituents Improve Metabolic Stability

Figure 1: Consensus SAR map highlighting the three critical vectors for optimizing 2-phenylquinoline antitumor activity.

Part 2: Comparative Efficacy Data

The following data compares optimized 2-phenylquinoline derivatives against Doxorubicin , a standard DNA intercalator/Topo II inhibitor. The data highlights that while Doxorubicin is generally more potent in molar terms, specific 2-PQ derivatives (specifically C4-substituted bis-aminomethyl analogs) achieve comparable efficacy with potentially different toxicity profiles.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

Data synthesized from recent comparative studies (e.g., Guillon et al., 2023; Tseng et al.).

Compound ClassDerivative IDSubstituents (C4 / C6 / Phenyl)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)Mechanism Note
Standard Doxorubicin Anthracycline0.02 - 0.5 0.2 - 1.0 0.2 - 0.8 Topo II Poison
2-PQ Compound 13a 4-H / 6-Ph / Bis-aminomethyl0.50 0.991.10G-Quadruplex stabilizer
2-PQ Compound 5a Quinoline-based EGFR/HER2 inh.0.071 0.031N/ADual EGFR/HER2 inhibitor
2-PQ Q6 2-(3-Cl-Ph) / 6,7-diOMe21.332.025.5Aurora Kinase A inhibitor
2-PQ 2-PQ-4-Carboxamide 4-CONH-(CH2)n-N(Et)22.54.13.8DNA Intercalation
Key Takeaways for Researchers:
  • Potency Ceiling: Simple 2-phenylquinolines (like Q6) often stall in the micromolar range (20-30 µM).

  • The "Breakthrough" Modification: To reach nanomolar potency (comparable to Doxorubicin), the scaffold requires bulky basic side chains (as seen in Compound 13a) or specific kinase-targeting moieties (Compound 5a).

  • Selectivity: 2-PQ derivatives often show higher Selectivity Indices (SI) toward cancer cells vs. normal fibroblasts (MRC-5) compared to Doxorubicin, which is notoriously cardiotoxic.

Part 3: Detailed SAR Analysis

The C4 Vector: The "Handle" for Potency

The C4 position is the most sensitive region of the scaffold.

  • Carboxylic Acids (COOH): Generally inactive or weakly active due to poor cell permeability (high polarity).

  • Carboxamides (CONH-R): The most successful modification. The amide linker acts as a hydrogen bond donor/acceptor within the DNA minor groove.

  • Basic Side Chains: Attaching a diethylamino-alkyl chain (e.g., -CONH-(CH2)2-N(Et)2) drastically improves water solubility and lysosomal trapping, enhancing cytotoxicity by 5-10 fold compared to the unsubstituted parent.

The Benzenoid Ring (C6, C7, C8)
  • Electron Donating Groups (EDGs): Introduction of methoxy (-OCH3) groups at C6 and C7 mimics the pharmacophore of colchicine and podophyllotoxin .

  • Regioselectivity:

    • C6/C7: Favorable for EDGs.

    • C8: Substitution here often introduces steric clash that disrupts planarity, reducing DNA intercalation affinity.

The C2-Phenyl Ring[1][2][3][4]
  • Para-Substitution (4'): A chlorine or fluorine atom at the 4'-position of the phenyl ring blocks metabolic hydroxylation (CYP450 metabolism), extending half-life.

  • Ortho-Substitution (2'): Large groups here force the phenyl ring out of coplanarity with the quinoline, abolishing intercalation capability. Keep this position unsubstituted or small (F) to maintain a flat topology.

Part 4: Mechanism of Action (Pathway Verification)

While 2-phenylquinolines are polypharmacological, the primary cytotoxic mechanism for the most potent derivatives is Topoisomerase II Inhibition , leading to double-strand breaks.

Mechanistic Workflow

The compound stabilizes the "cleavable complex" (DNA-Enzyme-Drug), preventing religation.

MOA_Pathway Drug 2-PQ Derivative (Intercalator) Target Topoisomerase II (Homodimer) Drug->Target Binds Complex Cleavable Complex Stabilization Target->Complex Prevents Religation Damage Double-Strand DNA Breaks (DSBs) Complex->Damage Accumulation Response DNA Damage Response (p53 Activation) Damage->Response Signaling Outcome Apoptosis (Cell Death) Response->Outcome Irreversible

Figure 2: The cascade of events triggered by 2-phenylquinoline derivatives acting as Topoisomerase II poisons.

Part 5: Experimental Protocols

To ensure reproducibility and trust, the following protocols outline the synthesis and evaluation standards used to generate the data above.

A. Synthesis: The Pfitzinger Reaction (Standard Route)

This reaction is preferred over the Skraup synthesis for 2-phenylquinolines because it yields the C4-carboxylic acid precursor directly.

  • Reactants: Isatin derivative (1.0 eq) + Acetophenone derivative (1.2 eq).

  • Solvent/Base: 33% KOH (aq) in Ethanol.

  • Conditions: Reflux for 12–24 hours.

  • Workup: Acidify with glacial acetic acid to precipitate the 2-phenylquinoline-4-carboxylic acid .

  • Derivatization: Convert acid to acid chloride (SOCl2), then react with appropriate amine to form the C4-carboxamide .

B. Validation Assay: MTT Cytotoxicity Protocol

Why this protocol? It measures mitochondrial metabolic activity as a proxy for cell viability, essential for determining IC50.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 2-PQ derivatives at serial dilutions (0.1 µM to 100 µM). Include DMSO control (<0.5%) and Doxorubicin positive control.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Staining: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Design, synthesis and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. RSC Advances. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals (MDPI). [Link]

  • Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action. Advances in Enzyme Regulation. [Link]

  • Synthesis and antiproliferative activity of 2-phenylquinoline-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. [Link]

A Researcher's Guide to Validating the Mechanism of Action of 2-Phenylquinolin-7-ol in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound to fully understanding its mechanism of action is both critical and complex. This guide provides an in-depth, technically-focused comparison of experimental approaches to validate the mechanism of action of 2-Phenylquinolin-7-ol, a member of the quinoline family of compounds that has shown potential in cancer therapy.[1][2] We will move beyond a simple listing of protocols to explain the scientific reasoning behind each experimental choice, ensuring a self-validating and robust workflow.

Introduction to this compound and the Quinoline Scaffold

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds with a wide spectrum of activities, including anticancer effects.[3] Derivatives of quinoline have been shown to induce apoptosis, disrupt microtubule assembly, and inhibit key signaling pathways in cancer cells.[3] Specifically, derivatives of 2-phenylquinoline have been investigated as potential anticancer agents.[2] One study has described novel 2-phenylquinolin-7-yl derivatives as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR), a key player in cancer cell proliferation and survival.[4]

This guide will present a logical and rigorous workflow to not only confirm the anticancer activity of this compound but also to precisely define its molecular targets and its impact on cellular signaling pathways.

A Validated Workflow for Mechanistic Elucidation

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. The following experimental workflow is designed to provide a comprehensive validation of the cellular and molecular effects of this compound.

G cluster_0 Phase 1: Cellular Phenotype Assessment cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Pathway Analysis & Biomarker Discovery A Cell Viability & Proliferation Assays B Apoptosis Assays A->B Confirm cytotoxic/cytostatic effects C Cell Cycle Analysis A->C Investigate cell cycle arrest D Kinase Profiling A->D Phenotypic effect observed E Cellular Thermal Shift Assay (CETSA) D->E Validate direct target binding in cells G Western Blotting D->G Putative target identified F Affinity Purification-Mass Spectrometry E->F Identify unknown binding partners H Kinase Activity Assays G->H Confirm downstream signaling effects I Comparative Analysis with Known Inhibitors H->I Benchmark against established drugs

Figure 1: A multi-phase workflow for validating the mechanism of action of this compound.

Phase 1: Characterizing the Cellular Phenotype

The initial step is to quantitatively assess the impact of this compound on cancer cell viability and proliferation. This provides the foundational data upon which all subsequent mechanistic studies are built.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[5][6] A comparison of commonly used methods is presented below.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures metabolic activity via reduction of tetrazolium salts.Inexpensive, well-established.Can be affected by changes in cellular metabolism not related to viability.
CellTiter-Glo® Quantifies ATP levels as an indicator of viable cells.High sensitivity, simple protocol.Signal can be affected by compounds that interfere with luciferase.
Real-Time Glo™ Continuously measures viability over time.Allows for monitoring of early cytotoxic events.[7]Requires specialized plate reader.
Crystal Violet Stains DNA of adherent cells.Simple, inexpensive.Less sensitive, requires cell fixation.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Phase 2: Identifying the Molecular Target

Once the phenotypic effects are established, the next crucial step is to identify the direct molecular target(s) of this compound.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context.[8][9] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[9]

G cluster_0 CETSA Workflow A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Analyze soluble fraction by Western Blot D->E F Plot protein abundance vs. temperature E->F

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the amount of the putative target protein in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Analysis: Alternative Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a resin to "pull down" its binding partners from cell lysates.[10]Can identify novel targets.May identify non-specific binders; requires chemical modification of the compound.[10]
Kinase Inhibitor Pulldown Uses broad-spectrum kinase inhibitors on beads to capture kinases that are not bound by the test compound.Can identify kinase targets.Limited to kinases.

Phase 3: Delineating the Signaling Pathway

Identifying the target is a major milestone, but understanding the downstream consequences of target engagement is equally important.

Western Blotting for Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[11][12] It is invaluable for assessing the phosphorylation status of key signaling proteins downstream of the identified target.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with this compound for various times and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Kinase Activity Assays

If the identified target is a kinase, a direct in vitro kinase assay is essential to confirm that this compound inhibits its enzymatic activity.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of radioactive 32P from ATP into a substrate.[13]Highly sensitive and direct.Requires handling of radioactive materials.
Fluorescence-Based Assay Uses a fluorescently labeled substrate or antibody to detect phosphorylation.[14]Non-radioactive, amenable to high-throughput screening.[14]Can be prone to interference from fluorescent compounds.
Luminescence-Based Assay Measures the amount of ATP remaining after the kinase reaction.High sensitivity and broad applicability.Indirect measurement of kinase activity.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, the specific substrate, and a range of concentrations of this compound in a kinase reaction buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time.

  • Terminate Reaction: Stop the reaction and measure the amount of remaining ATP using a luciferase-based detection reagent.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value for the inhibition of the kinase.

Comparison with Alternative Anticancer Agents

To put the mechanism of action of this compound into context, it is useful to compare it with other known anticancer drugs.

Drug ClassPrimary Mechanism of ActionKey Signaling Pathways Affected
Tyrosine Kinase Inhibitors (e.g., Imatinib) Inhibit specific tyrosine kinases (e.g., BCR-Abl, c-KIT).Proliferation and survival pathways (e.g., PI3K/Akt, MAPK).
Chemotherapeutic Agents (e.g., Doxorubicin) DNA intercalation and inhibition of topoisomerase II.[15]DNA damage response, apoptosis.[15]
mTOR Inhibitors (e.g., Rapamycin) Inhibit the mTOR kinase.Cell growth, proliferation, and metabolism.
This compound (Hypothesized) Inhibition of a specific kinase (e.g., IGF-IR).PI3K/Akt, MAPK, and other downstream pathways.

Conclusion

Validating the mechanism of action of a novel anticancer compound like this compound requires a multi-faceted and rigorous experimental approach. By systematically progressing from phenotypic characterization to target identification and pathway analysis, researchers can build a comprehensive and validated understanding of how the compound exerts its effects. This guide provides a robust framework and detailed protocols to empower scientists in their drug discovery and development efforts. The ultimate goal is to generate a complete data package that not only supports the therapeutic potential of this compound but also provides a clear rationale for its clinical development.

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A Comparative Analysis of the Photostability of 2-Phenylquinolin-7-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the quinoline scaffold holds a prominent position due to its versatile photophysical properties and biological activities. Among its numerous derivatives, 2-Phenylquinolin-7-ol and its analogues are of significant interest for their potential applications as fluorescent probes and therapeutic agents. However, a critical parameter governing their utility is photostability—the ability to resist degradation upon exposure to light. This guide provides a comprehensive comparative analysis of the photostability of this compound derivatives, offering field-proven insights and detailed experimental protocols to aid researchers in the selection and development of robust molecular entities.

The Crucial Role of Photostability in a Molecule's Lifecycle

The journey of a promising molecule from the laboratory to a real-world application is fraught with challenges, and its interaction with light is a significant hurdle. Photodegradation, the process by which a molecule is structurally altered by the absorption of light, can lead to a loss of efficacy, the formation of toxic byproducts, and a shortened shelf-life.[1] For fluorescent probes, photobleaching—the irreversible loss of fluorescence due to photochemical reactions—limits their utility in long-term imaging experiments.[2][3] Therefore, a thorough understanding and comparative assessment of the photostability of a class of compounds are paramount for rational drug design and the development of reliable photoactive materials.

This guide focuses on this compound derivatives, a class of compounds with a push-pull electronic structure that often imparts desirable fluorescence properties.[4] The electron-donating hydroxyl group at the 7-position and the electron-withdrawing phenyl group at the 2-position create an intramolecular charge transfer (ICT) character, which is sensitive to the molecular environment and can be tuned by structural modifications.[4] However, this electronic arrangement can also render the molecule susceptible to photodegradation.

Deconstructing Photodegradation: Key Mechanisms at Play

The photodegradation of quinoline derivatives can proceed through various pathways, often involving reactive oxygen species (ROS).[5] Upon absorption of light, the molecule is promoted to an excited singlet state. From here, it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. This triplet state molecule can then interact with molecular oxygen to generate singlet oxygen (¹O₂) or other ROS, which are highly reactive and can attack the quinoline scaffold, leading to its decomposition.[5] The specific degradation pathways and the resulting photoproducts are highly dependent on the substitution pattern of the this compound core.

Figure 1: A simplified diagram illustrating the general mechanism of photodegradation involving reactive oxygen species.

A Head-to-Head Comparison: Substituent Effects on Photostability

To provide a clear comparative overview, this section will analyze the influence of various substituents on the photostability of the this compound scaffold. The data presented is a synthesis of findings from multiple studies and serves as a predictive guide for researchers.

Electron-Donating vs. Electron-Withdrawing Groups on the Phenyl Ring

The electronic nature of the substituent on the 2-phenyl ring plays a pivotal role in determining the photostability of the molecule.

Substituent at para-position of Phenyl RingElectron NaturePredicted PhotostabilityRationale
-OCH₃ (Methoxy)DonatingLowerIncreased electron density in the excited state can enhance intersystem crossing and subsequent ROS generation.
-H (Unsubstituted)NeutralModerateBaseline photostability for the core structure.
-Cl (Chloro)Withdrawing (Inductive)HigherReduced electron density can decrease the rate of photo-oxidation.
-NO₂ (Nitro)Strongly WithdrawingHighestSignificant reduction in excited-state electron density, potentially inhibiting pathways leading to ROS formation.
Modifications on the Quinoline Core

Alterations to the quinoline nucleus itself can also have a profound impact on photostability.

Modification on Quinoline CorePredicted PhotostabilityRationale
8-Aza substitution (8-azido-2-phenylquinolin-7-ol)LowerThe introduction of an additional nitrogen atom can alter the electronic distribution and potentially introduce new degradation pathways.
6-Methyl substitutionHigherThe steric hindrance from the methyl group may offer some protection against attack by ROS.
7-O-AlkylationVariableProtection of the phenolic hydroxyl group can prevent oxidation at this site, but the nature of the alkyl group can influence other degradation pathways.

Rigorous Evaluation: Standardized Protocols for Photostability Testing

To ensure the generation of reliable and comparable data, it is imperative to follow standardized protocols for photostability testing. The International Council for Harmonisation (ICH) provides guidelines (Q1B) that are widely accepted in the pharmaceutical industry.[6][7]

Experimental Workflow for Photostability Assessment

The following workflow outlines the key steps in assessing the photostability of a this compound derivative.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_quantification Quantification prep Prepare solutions of derivatives in a suitable solvent (e.g., DMSO, Ethanol) expose Expose samples to a calibrated light source (ICH Q1B conditions) prep->expose dark_control Prepare dark control samples wrapped in aluminum foil uv_vis Measure UV-Vis absorbance at regular intervals expose->uv_vis monitor Monitor light exposure using a calibrated radiometer/lux meter hplc Analyze for degradation products using HPLC uv_vis->hplc fluorescence Measure fluorescence intensity to assess photobleaching hplc->fluorescence quantum_yield Calculate the photodegradation quantum yield (Φd) fluorescence->quantum_yield kinetics Determine the kinetics of photodegradation quantum_yield->kinetics

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.